PROTAC BRAF-V600E degrader-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H39F2N7O8S |
|---|---|
Molecular Weight |
839.9 g/mol |
IUPAC Name |
N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide |
InChI |
InChI=1S/C42H39F2N7O8S/c1-2-17-60(58,59)50-32-13-12-31(43)36(37(32)44)38(54)30-22-48-39-28(30)18-25(21-47-39)24-8-6-23(7-9-24)20-46-34(52)5-3-4-16-45-26-10-11-27-29(19-26)42(57)51(41(27)56)33-14-15-35(53)49-40(33)55/h6-13,18-19,21-22,33,45,50H,2-5,14-17,20H2,1H3,(H,46,52)(H,47,48)(H,49,53,55) |
InChI Key |
AAIPPJPUZKZIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)CNC(=O)CCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC BRAF-V600E Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecule inhibitors targeting the BRAF-V600E mutation has revolutionized the treatment of several cancers, most notably melanoma. However, the efficacy of these inhibitors is often limited by the development of resistance. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's own ubiquitin-proteasome system to induce its degradation. This guide provides a detailed technical overview of the mechanism of action of PROTAC BRAF-V600E degrader-2, a potent and selective degrader of the oncogenic BRAF-V600E protein.
Core Mechanism of Action
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the BRAF-V600E protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. The mechanism of action unfolds in a catalytic cycle:
-
Ternary Complex Formation: The degrader simultaneously binds to a BRAF-V600E protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. This compound utilizes a ligand for the Cereblon (CRBN) E3 ligase.
-
Ubiquitination: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BRAF-V600E protein. This results in the formation of a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated BRAF-V600E protein is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome then unfolds and degrades the target protein into small peptides.
-
Recycling: After the degradation of the target protein, the PROTAC molecule is released and can engage another BRAF-V600E protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for sustained protein knockdown at sub-stoichiometric concentrations.
Caption: Mechanism of action of this compound.
BRAF-V600E Signaling Pathway
The BRAF gene is a key component of the RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK pathway, which is crucial for regulating cell growth, proliferation, and survival.[1] The V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling and tumorigenesis.[2] PROTAC-mediated degradation of BRAF-V600E effectively shuts down this aberrant signaling cascade.
Caption: BRAF-V600E signaling pathway and the point of intervention by the PROTAC degrader.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (referred to as compound 12 in the source literature) and other relevant BRAF-V600E degraders.
Table 1: Binding Affinity (Kd) of this compound
| Compound | Target | Kd (nM) |
| This compound | BRAF-V600E | 9.5 |
| This compound | BRAF (Wild-Type) | 14.4 |
Data from Han et al., J Med Chem, 2020.[3]
Table 2: In Vitro Degradation and Proliferation Inhibition
| Compound | Cell Line | DC50 (nM) (BRAF-V600E Degradation) | IC50 (nM) (Cell Viability) |
| This compound | A375 (Melanoma) | ~10 | 46.5 |
| This compound | HT-29 (Colorectal Cancer) | ~30 | 51 |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Data from Han et al., J Med Chem, 2020.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for BRAF-V600E Degradation
Objective: To determine the degradation of BRAF-V600E protein levels upon treatment with the PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: A375 or HT-29 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against BRAF-V600E, total BRAF, p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for Western blotting.
Cell Viability Assay
Objective: To assess the effect of BRAF-V600E degradation on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: A375 or HT-29 cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay kit, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence for the formation of the BRAF-V600E-PROTAC-CRBN ternary complex.
Methodology:
-
Cell Culture and Treatment: HEK293T cells are co-transfected with plasmids expressing tagged versions of BRAF-V600E and CRBN. The cells are then treated with this compound and a proteasome inhibitor (to prevent degradation of the target) for a few hours.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-tagged CRBN) coupled to magnetic or agarose beads.
-
Washing and Elution: The beads are washed to remove non-specific binding proteins, and the protein complexes are eluted.
-
Western Blotting: The eluted proteins are analyzed by Western blotting using antibodies against the other components of the expected ternary complex (e.g., anti-HA for HA-tagged BRAF-V600E). The presence of all three components in the eluate confirms the formation of the ternary complex.
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion
This compound represents a promising therapeutic strategy for overcoming the limitations of traditional BRAF inhibitors. By inducing the selective degradation of the oncogenic BRAF-V600E protein, this PROTAC effectively abrogates downstream signaling pathways that drive cancer cell proliferation and survival. The in-depth understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for its further development and clinical translation. This guide serves as a comprehensive resource for researchers and drug development professionals working at the forefront of targeted protein degradation.
References
The Advent of Selective BRAF-V600E Degraders: A New Paradigm in Cancer Therapy
A Technical Guide on the Discovery, Development, and Evaluation of a Novel Class of Anti-Cancer Agents
Introduction
The BRAF gene, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, is one of the most frequently mutated oncogenes in human cancers.[1] The substitution of valine with glutamic acid at position 600 (V600E) is the most common mutation, accounting for a significant percentage of melanomas, colorectal cancers, and other solid tumors.[2] This mutation leads to constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation and survival.[3]
While small-molecule BRAF kinase inhibitors (BRAFi), such as vemurafenib and dabrafenib, have demonstrated remarkable clinical efficacy, their long-term benefit is often curtailed by the development of resistance.[2][4] Resistance mechanisms frequently involve the reactivation of the MAPK pathway, sometimes through a phenomenon known as paradoxical activation, where inhibitors paradoxically promote RAF dimerization in BRAF wild-type (WT) cells.[5][6]
To overcome these limitations, a novel therapeutic strategy, targeted protein degradation, has emerged. This approach utilizes heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][7][8] This guide provides a comprehensive technical overview of the discovery and development of selective BRAF-V600E degraders, detailing the underlying biology, key chemical entities, and the experimental protocols used for their characterization.
Core Signaling Pathways
Understanding the mechanism of BRAF-V600E degraders requires familiarity with two fundamental cellular pathways: the MAPK signaling cascade that is the target of the therapy, and the Ubiquitin-Proteasome System that is the engine of degradation.
The MAPK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell growth, proliferation, and survival.[2] The BRAF-V600E mutation short-circuits this pathway, leading to constant, unregulated signaling.[3] Degrading the mutant BRAF protein removes the initiating node of this oncogenic signaling.
Caption: The constitutively active BRAF-V600E mutant drives the MAPK pathway.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary mechanism for regulated protein degradation in eukaryotic cells, maintaining protein homeostasis.[8][9] It involves a cascade of enzymes (E1, E2, and E3) that tag substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome. PROTACs co-opt this system by bringing the target protein into proximity with an E3 ligase.[8]
References
- 1. Discovery of Selective Small Molecule Degraders of BRAF-V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of BRAF-V600E Ternary Complexes: A Technical Guide to Targeted Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of the BRAF-V600E mutation as a key driver in several cancers has revolutionized targeted oncology. While small-molecule inhibitors have shown significant clinical efficacy, challenges such as acquired resistance and paradoxical signaling activation remain. Targeted protein degradation, utilizing heterobifunctional molecules like proteolysis-targeting chimeras (PROTACs), offers a promising alternative by inducing the outright destruction of the oncogenic protein. This technical guide provides an in-depth exploration of the structural biology of the ternary complex formed by the BRAF-V600E oncoprotein, a specific degrader molecule ("degrader-2"), and an E3 ubiquitin ligase. We will delve into the underlying signaling pathways, the mechanism of action for degraders, quantitative biophysical data, and detailed experimental protocols for the characterization of these critical ternary complexes.
The BRAF-V600E Mutation and the MAPK Signaling Pathway
The BRAF gene encodes a serine/threonine-protein kinase that is a central component of the RAS-RAF-MEK-ERK, or mitogen-activated protein kinase (MAPK), signaling pathway. This pathway is crucial for regulating cellular processes including growth, proliferation, differentiation, and survival.[1] The most common activating mutation in BRAF is a single substitution of valine with glutamic acid at position 600 (V600E), which locks the kinase in a constitutively active conformation.[1][2] This leads to aberrant, growth factor-independent activation of the downstream MAPK cascade, promoting tumorigenesis in a variety of cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[3][4][5]
Mechanism of Action: The PROTAC-Induced Ternary Complex
PROTACs are chimeric molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6][7] They are composed of three key elements: a ligand that binds to the target protein (e.g., BRAF-V600E), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting the two.[8][9]
The mechanism hinges on the formation of a key ternary complex between BRAF-V600E, the degrader molecule, and the E3 ligase.[10][11] This proximity induces the E3 ligase to transfer ubiquitin molecules to the BRAF-V600E protein. The polyubiquitinated oncoprotein is then recognized and degraded by the 26S proteasome, leading to its elimination from the cell.[12][13] This event-driven, catalytic mechanism allows a single degrader molecule to trigger the destruction of multiple target proteins.
"PROTAC BRAF-V600E degrader-2" (also known as compound 12) is a thalidomide-based, and therefore Cereblon-recruiting, heterobifunctional compound designed for the selective degradation of BRAF-V600E.[7][14][15]
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facebook [cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Preclinical Evaluation of PROTAC BRAF-V600E Degrader-2 in Melanoma: A Technical Guide
Introduction
Mutations in the BRAF gene, particularly the V600E substitution, are critical drivers in approximately 50% of malignant melanomas.[1] This mutation leads to the constitutive hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival.[2][3] While targeted small-molecule inhibitors of BRAF-V600E have shown significant clinical efficacy, their long-term benefit is often limited by the development of acquired resistance and paradoxical MAPK pathway activation in wild-type BRAF cells.[3][4]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome these limitations.[5] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein rather than merely inhibiting it.[6] This guide provides a detailed technical overview of the preclinical evaluation of PROTAC BRAF-V600E degrader-2 (also identified as compound 12 in associated literature), a potent and selective degrader of the oncogenic BRAF-V600E protein.[2]
Mechanism of Action
This compound functions by physically linking the BRAF-V600E protein to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the formation of a ternary complex, leading to the poly-ubiquitination of BRAF-V600E. The ubiquitin tags mark the protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.[3][6] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[6] A key advantage of this approach is the potential to evade paradoxical MAPK activation, a known side effect of some BRAF inhibitors.[3][4]
Quantitative Data Summary
The preclinical efficacy of BRAF-V600E degraders is quantified through a series of in vitro and in vivo assays. The following tables summarize key performance metrics for this compound and other closely related, well-characterized BRAF-V600E PROTACs.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Binding Affinity (Kd) | Cell Line | Degradation (DC50) | Anti-Proliferation (GI50/EC50) | Reference(s) |
| This compound | BRAF-V600E | 9.5 nM | - | - | - | [2][7] |
| BRAF (WT) | 14.4 nM | - | - | - | [2][7] | |
| SJF-0628 | BRAF-V600E | 1.87 nM (IC50) | SK-MEL-28 | - | 37 nM | [8][9] |
| CFT1946 | BRAF-V600E | - | A375 | 14 nM | 94 nM | [1] |
Kd: Dissociation constant; DC50: Concentration for 50% maximal degradation; GI50/EC50: Concentration for 50% growth/effect inhibition.
Table 2: In Vivo Efficacy in Melanoma Xenograft Models
| Compound | Model (Cell Line) | Dosing Regimen | Outcome | Reference(s) |
| SJF-0628 | A375 (BRAF-V600E) | 50 or 150 mg/kg (3 days) | Marked degradation of BRAF (>90%) | [6][9] |
| SJF-0628 | SK-MEL-246 (BRAF-G469A) | 50 mg/kg IP, twice daily | Tumor shrinkage within 10 days | [6][8] |
| CFT1946 | A375 (BRAF-V600E) | 10 mg/kg PO, twice daily | Deep and durable tumor regression | [1] |
IP: Intraperitoneal; PO: Per os (oral administration).
Signaling Pathway Analysis
Degradation of BRAF-V600E by a PROTAC leads to a potent and sustained suppression of the downstream MAPK signaling cascade. By removing the constitutively active kinase, the PROTAC prevents the phosphorylation and activation of MEK1/2 and, subsequently, ERK1/2. This blockade of signal transduction is critical for inhibiting the proliferation and survival of melanoma cells.[3][4]
Experimental Protocols
Detailed and reproducible methodologies are crucial for the preclinical assessment of PROTACs. Below are protocols for key experiments.
Western Blot for Protein Degradation and Pathway Inhibition
This assay is used to visually confirm the degradation of BRAF-V600E and assess the inhibition of downstream signaling (p-MEK, p-ERK).
-
Cell Culture and Treatment: Plate BRAF-V600E mutant melanoma cells (e.g., A375, SK-MEL-28) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration in the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies against BRAF, phospho-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay
This assay measures the effect of the degrader on the proliferation and viability of melanoma cells.
-
Cell Plating: Seed melanoma cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC degrader for 72-96 hours.[9]
-
Viability Measurement: Assess cell viability using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 or IC50 value using non-linear regression.
Murine Xenograft Studies
In vivo models are essential to evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of the degrader.
-
Animal Model: Use immunocompromised mice (e.g., female athymic nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of BRAF-V600E mutant melanoma cells (e.g., 5 x 106 A375 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer the PROTAC degrader via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule (e.g., 10 mg/kg, twice daily).[1] The control group receives the vehicle.
-
Monitoring: Measure tumor volume with calipers and record animal body weight regularly (e.g., 2-3 times per week) to monitor efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as Western blotting to confirm BRAF degradation in vivo or immunohistochemistry (IHC).
Conclusion
The preclinical data for PROTACs targeting BRAF-V600E, including the potent binding affinity of this compound, demonstrate a promising therapeutic strategy. By inducing the selective degradation of the oncoprotein, this approach achieves potent and sustained inhibition of MAPK signaling and robust anti-tumor activity in melanoma models.[1][9] Furthermore, the ability to overcome inhibitor-induced resistance and avoid paradoxical pathway activation highlights the significant potential of PROTACs to offer a more durable and safer treatment for BRAF-V600E-driven cancers.[3] Further investigation into pharmacokinetics, biodistribution, and long-term safety is critical for advancing these molecules toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
The Consequence of Vanishing: A Technical Guide to the Cellular Pathways Affected by BRAF-V600E Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BRAF-V600E mutation is a critical oncogenic driver in a significant percentage of human cancers, most notably melanoma.[1][2] This mutation leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival.[1][3][4] While small molecule inhibitors targeting BRAF-V600E have shown clinical efficacy, the emergence of resistance is a major limitation. A novel therapeutic strategy, targeted protein degradation, utilizes Proteolysis-Targeting Chimeras (PROTACs) to selectively eliminate the BRAF-V600E protein. This guide provides an in-depth technical overview of the cellular pathways impacted by the degradation of BRAF-V600E, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the key processes.
The BRAF-V600E Oncogene and the MAPK Pathway
The BRAF protein is a serine/threonine kinase that plays a crucial role in the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1][4] The V600E mutation, a single amino acid substitution, renders the BRAF kinase constitutively active, leading to persistent downstream signaling independent of upstream growth factor stimulation.[1][3] This aberrant signaling drives tumor development by promoting cell cycle progression and inhibiting apoptosis.[1]
Core Signaling Cascade
The degradation of BRAF-V600E directly impacts the MAPK pathway by removing the constitutively active kinase. This leads to a significant reduction in the phosphorylation and activation of its downstream targets, MEK1/2 and subsequently ERK1/2.[5][6] The inactivation of the MAPK cascade is a primary mechanism through which BRAF-V600E degradation exerts its anti-cancer effects.
Targeted Degradation of BRAF-V600E via PROTACs
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system (UPS).[5][7][8] A PROTAC consists of a ligand that binds to the target protein (e.g., BRAF-V600E), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two.[7] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7][9]
Cellular Consequences of BRAF-V600E Degradation
The induced degradation of BRAF-V600E leads to a cascade of downstream cellular effects, ultimately suppressing the oncogenic phenotype.
Inhibition of MAPK Pathway Signaling
The most immediate and critical consequence of BRAF-V600E degradation is the potent and sustained inhibition of the MAPK pathway.[10] This is observed through a significant reduction in the phosphorylation of MEK and ERK.[6] Unlike kinase inhibitors which can have transient effects, degradation removes the entire protein, leading to a more durable suppression of signaling.[10]
Cell Cycle Arrest and Apoptosis
The shutdown of the MAPK pathway following BRAF-V600E degradation leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[3][9] This is a direct result of the decreased expression of pro-proliferative and pro-survival proteins that are under the transcriptional control of the MAPK pathway. Some studies have shown that PROTAC-treated cells exhibit strong cell cycle arrest and elevated expression of apoptotic genes.[9]
Overcoming Resistance to BRAF Inhibitors
A significant advantage of targeted degradation is its potential to overcome resistance mechanisms to traditional BRAF inhibitors. Some forms of resistance involve the expression of truncated BRAF-V600E isoforms that can still be targeted for degradation by PROTACs.[6]
Quantitative Analysis of BRAF-V600E Degradation
The efficacy of BRAF-V600E degradation can be quantified using various metrics. The following tables summarize key quantitative data from studies on BRAF-V600E-targeting PROTACs.
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SJF-0628 | SK-MEL-28 (homozygous BRAF-V600E) | 6.8 | >95 | [6] |
| SJF-0628 | SK-MEL-239 C4 (BRAF-p61V600E) | 72 | >80 | [6] |
| SJF-0628 | HCC-364 vr1 (BRAF-p61V600E) | 147 | >90 | [6] |
| Degrader 16 | Not specified | 12 | Not specified | [5] |
| Degrader 17 | Not specified | 37 | Not specified | [5] |
Table 1: Degradation Potency of BRAF-V600E PROTACs. DC50 represents the concentration required for 50% maximal degradation, and Dmax is the maximum percentage of degradation observed.
| PROTAC/Inhibitor | Cell Line | EC50 (nM) | Reference |
| SJF-0628 | SK-MEL-239 C4 | 218 | [6] |
| Vemurafenib | SK-MEL-239 C4 | >10,000 | [6] |
| Dabrafenib | DU-4475 | Not specified | [11] |
| SJF-0628 | DU-4475 | Not specified | [11] |
Table 2: Effect of BRAF-V600E Degradation on Cell Viability. EC50 is the concentration that inhibits cell growth by 50%.
Experimental Protocols
Western Blotting for Protein Degradation and Pathway Analysis
Objective: To assess the levels of BRAF-V600E and the phosphorylation status of downstream MAPK pathway proteins (p-MEK, p-ERK).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A375, SK-MEL-28) and treat with varying concentrations of the BRAF-V600E degrader for specified time points (e.g., 4, 8, 24 hours).[6][12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against BRAF-V600E, total BRAF, p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system.
-
Quantification: Densitometry analysis is performed to quantify band intensities, which are then normalized to the loading control.
Cell Viability/Proliferation Assay
Objective: To determine the effect of BRAF-V600E degradation on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Drug Treatment: After allowing cells to adhere overnight, treat with a serial dilution of the BRAF-V600E degrader or a control compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the EC50 value.
Conclusion and Future Directions
Targeted degradation of BRAF-V600E represents a promising therapeutic strategy that offers several advantages over traditional kinase inhibition, including the potential for more durable pathway suppression and the ability to overcome certain forms of drug resistance. The primary cellular consequence of BRAF-V600E degradation is the profound and sustained inhibition of the MAPK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway. Future research will likely focus on optimizing the pharmacological properties of BRAF-V600E degraders, exploring their efficacy in a broader range of cancer types, and investigating potential mechanisms of resistance to this therapeutic modality. The continued development of these molecules holds significant promise for the treatment of BRAF-V600E-mutant cancers.
References
- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Role of E3 Ligase in PROTAC BRAF-V600E Degrader-2 Activity
Executive Summary: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. For oncogenic targets like BRAF-V600E, PROTACs offer a distinct advantage over traditional small-molecule inhibitors by inducing complete protein degradation, thereby mitigating mechanisms of resistance and paradoxical signaling. The choice and engagement of an E3 ubiquitin ligase are paramount to the success of a PROTAC. This technical guide delves into the critical role of the E3 ligase in the activity of PROTACs targeting BRAF-V600E, with a specific focus on the principles governing "PROTAC BRAF-V600E degrader-2" and related molecules. We will explore the mechanism of action, compare the key E3 ligases Cereblon (CRBN) and Von Hippel-Lindau (VHL), present quantitative data on degrader performance, and provide detailed experimental protocols for assessing PROTAC efficacy.
The PROTAC Mechanism of Action: A Tripartite Alliance
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1][2] The fundamental role of the PROTAC is to act as a molecular matchmaker, inducing the formation of a ternary complex between the target protein (e.g., BRAF-V600E) and the E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[2] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then mediates the degradation of the target protein.[3]
The E3 Ligase: The Engine of Degradation
While over 600 E3 ligases exist in humans, only a handful have been successfully hijacked for PROTAC development, with Cereblon (CRBN) and the Von Hippel-Lindau (VHL) tumor suppressor being the most prominent.[4][5] The choice of E3 ligase is a critical design decision that impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[]
-
Cereblon (CRBN): CRBN is the substrate receptor for the Cullin-4A (CUL4A) RING E3 ligase complex.[3] It is primarily localized in the nucleus.[] PROTACs typically recruit CRBN using ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide or pomalidomide.[3] Several effective BRAF-V600E degraders, including P4B and CRBN(BRAF)-24, utilize CRBN.[3][7]
-
Von Hippel-Lindau (VHL): VHL serves as the substrate recognition subunit of the CUL2 E3 ligase complex and is found in both the cytoplasm and nucleus.[] VHL-recruiting ligands are typically derivatives of the natural VHL ligand, HIF-1α, containing a critical hydroxyproline motif.[1] The potent BRAF degrader SJF-0628 is a VHL-recruiting PROTAC.[1]
The selection between CRBN and VHL depends on factors such as the tissue expression of the ligase, the desired subcellular location of degradation, and the structural feasibility of forming a stable and productive ternary complex with the target protein.[]
Quantitative Analysis of BRAF-V600E Degraders
The efficacy of a PROTAC is measured by several key parameters, including binding affinity to the target and E3 ligase, the concentration required for half-maximal degradation (DC₅₀), and the maximum level of degradation achieved (Dₘₐₓ).
Table 1: Binding Affinity and Kinase Inhibition of BRAF-V600E PROTACs
| Compound Name | E3 Ligase Recruited | Target Binding (Kd or IC₅₀) | Reference |
|---|---|---|---|
| This compound | Not specified, likely CRBN or VHL | Kd = 9.5 nM (for BRAF-V600E) | [8][9] |
| P4B | CRBN | IC₅₀ = 12 nM (for BRAF-V600E) | [3] |
| SJF-0628 | VHL | IC₅₀ = 1.87 nM (for BRAF-V600E) |[1][10] |
Table 2: Cellular Degradation Potency of BRAF-V600E PROTACs
| Compound Name | E3 Ligase Recruited | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
|---|---|---|---|---|---|
| P4B | CRBN | A375 (BRAF-V600E) | 15 nM | 82% | [3] |
| SJF-0628 | VHL | SK-MEL-28 (BRAF-V600E) | < 1 nM | > 95% | [1] |
| SJF-0628 | VHL | CAL-12-T (BRAF-G466V) | 23 nM | > 90% | [1] |
| CRBN(BRAF)-24 | CRBN | SK-MEL-28 (BRAF-V600E) | < 100 nM | Not specified |[7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Key Experimental Protocols
Verifying the mechanism of action of a PROTAC involves a series of specific assays to confirm target engagement, E3 ligase-dependent ubiquitination, and proteasomal degradation.
Cellular Degradation Assay via Immunoblotting
This is the primary assay to quantify the reduction in target protein levels.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., A375 melanoma cells, homozygous for BRAF-V600E) in 6-well plates and allow them to adhere overnight.[10]
-
Compound Treatment: Treat cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) for a specified time, typically 24 hours.[3]
-
Control Groups: Include the following controls:
-
Vehicle control (e.g., DMSO).
-
PROTAC + proteasome inhibitor (e.g., 5 µM MG132) to confirm degradation is proteasome-dependent.[3]
-
PROTAC + neddylation inhibitor (e.g., 1 µM MLN4924) to confirm dependency on Cullin-RING ligase activity.[7]
-
A non-binding E3 ligase ligand (e.g., pomalidomide for CRBN-based PROTACs) to compete for E3 binding.[3]
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Immunoblotting: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BRAF and a loading control (e.g., Tubulin, GAPDH).
-
Analysis: Detect with a secondary antibody and quantify band intensity to determine DC₅₀ and Dₘₐₓ values.
In-Cell Ternary Complex Formation Assay
This assay confirms that the PROTAC induces a physical interaction between BRAF-V600E and the E3 ligase inside the cell.
Protocol:
-
Transfection: Transiently transfect cells (e.g., HEK293) with plasmids expressing a tagged E3 ligase component, such as CRBN-Flag.[3]
-
Compound Treatment: After 24-48 hours, treat cells with the PROTAC (e.g., 0.5 µM P4B) and a proteasome inhibitor (5 µM MG132) for 4-6 hours. The MG132 is critical to "trap" the complex by preventing the degradation of the target.[3]
-
Lysis and IP: Harvest and lyse the cells. Perform immunoprecipitation on the cell lysates using an anti-Flag antibody conjugated to beads to pull down the E3 ligase complex.[3]
-
Immunoblotting: After washing, elute the bound proteins and analyze via Western blot. Probe the blot with antibodies against BRAF and the Flag tag.
-
Interpretation: The presence of a BRAF signal in the anti-Flag immunoprecipitate from PROTAC-treated cells (and its absence in DMSO-treated cells) confirms the formation of the BRAF:PROTAC:CRBN ternary complex.
BRAF-V600E Ubiquitination Assay
This assay provides direct evidence that the PROTAC-recruited E3 ligase is functional and is actively ubiquitinating the target protein.
Protocol:
-
Cell Preparation: Use a cell line stably expressing Flag-tagged BRAF-V600E. Transiently transfect these cells with a plasmid expressing HA-tagged ubiquitin.[3]
-
Compound Treatment: Treat cells for 4 hours with the PROTAC (e.g., 0.5 µM), the parent inhibitor as a control, and a proteasome inhibitor (MG132). A deubiquitinase inhibitor (e.g., PR-619) can also be added to preserve ubiquitin chains.[3]
-
Immunoprecipitation: Lyse the cells and perform an anti-Flag immunoprecipitation to isolate BRAF-V600E and any covalently attached proteins.
-
Immunoblotting: Analyze the immunoprecipitated samples by Western blot. Probe one blot with an anti-HA antibody to detect ubiquitination and another with an anti-Flag antibody to confirm equal pulldown of BRAF-V600E.
-
Interpretation: A smear of high-molecular-weight bands appearing on the anti-HA blot in the PROTAC-treated lane indicates polyubiquitination of BRAF-V600E.
Conclusion
The E3 ubiquitin ligase is not a passive component but an active and essential driver of PROTAC-mediated degradation of BRAF-V600E. The success of a degrader molecule is critically dependent on its ability to induce a conformationally competent ternary complex that is productive for ubiquitination. The choice between ligases like CRBN and VHL influences the degrader's potency, cellular activity, and potential therapeutic window. As demonstrated by compounds like this compound and its counterparts, the careful selection and engagement of a specific E3 ligase are cornerstone principles in the design of next-generation targeted protein degraders for oncology. The experimental protocols outlined herein provide a robust framework for researchers to validate the mechanism and efficacy of novel BRAF-V600E degraders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
Binding Affinity of PROTAC BRAF-V600E Degrader-2: A Technical Overview
This guide provides a detailed analysis of the binding affinity of the PROTAC (Proteolysis Targeting Chimera) designated as BRAF-V600E degrader-2. This molecule is engineered to selectively target the oncogenic BRAF-V600E protein for degradation by recruiting an E3 ubiquitin ligase. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to PROTAC BRAF-V600E Degrader-2
This compound, also identified as compound 12 in seminal research, is a heterobifunctional molecule designed to induce the degradation of the BRAF-V600E mutant protein, a key driver in several cancers, including melanoma.[1][2][3] It achieves this by co-opting the cellular ubiquitin-proteasome system. The PROTAC simultaneously binds to the BRAF-V600E protein and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[2] This degrader is a thalidomide-based compound, indicating that it is designed to recruit the Cereblon (CRBN) E3 ligase.[2][3]
Quantitative Binding Affinity Data
The binding affinity of a PROTAC to its target protein and the recruited E3 ligase is a critical determinant of its efficacy. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.
| Molecule | Binding Partner | Dissociation Constant (Kd) | Assay Method |
| This compound | BRAF (wild-type) | 14.4 nM[1] | Not Specified |
| This compound | BRAF-V600E | 9.5 nM[1] | Not Specified |
| This compound | CRBN | Data not explicitly available | - |
| This compound | VHL | Not applicable (CRBN recruiter) | - |
Signaling Pathways
BRAF-V600E Signaling Pathway
The BRAF protein is a serine/threonine-protein kinase that plays a central role in the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling and tumor growth.
PROTAC-Mediated Degradation Pathway (CRBN)
This compound functions by hijacking the CRBN E3 ligase complex to induce the degradation of its target. This process involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent recognition and degradation by the proteasome.
Experimental Protocols for Binding Affinity Measurement
Several biophysical techniques are employed to determine the binding affinity of PROTACs to their targets and E3 ligases. The most common methods include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules. It is considered the gold standard for determining thermodynamic parameters of binding interactions.
Experimental Workflow:
References
The Ubiquitin-Proteasome System in BRAF Degradation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the ubiquitin-proteasome system's (UPS) critical role in the degradation of the BRAF kinase, a key protein in cellular signaling and a frequent driver of cancer. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and protein degradation fields. Herein, we detail the molecular mechanisms governing BRAF ubiquitination, the influence of oncogenic mutations such as BRAF V600E, and the therapeutic strategies being developed to harness the UPS for targeted BRAF degradation.
Introduction to BRAF and the Ubiquitin-Proteasome System
The BRAF protein is a serine/threonine kinase that functions within the RAS-RAF-MEK-ERK signaling pathway, a cascade crucial for regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase, driving uncontrolled cell growth and tumorigenesis in a significant percentage of melanomas, colorectal cancers, and other malignancies.[1]
The ubiquitin-proteasome system is the primary cellular machinery responsible for the degradation of most intracellular proteins, thereby maintaining protein homeostasis.[3][4] This process involves a two-step enzymatic cascade: the tagging of substrate proteins with a polyubiquitin chain and the subsequent recognition and degradation of the tagged protein by the 26S proteasome.[3] The specificity of this system is conferred by a family of over 600 E3 ubiquitin ligases, which recognize specific substrate proteins.
The Mechanism of BRAF Degradation by the UPS
The stability and degradation of both wild-type and mutant BRAF are regulated by the UPS. This process is initiated by the covalent attachment of ubiquitin molecules to lysine residues on the BRAF protein, a reaction catalyzed by a cascade of E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. The polyubiquitinated BRAF is then recognized and degraded by the 26S proteasome.[3]
Several E3 ligases have been implicated in the degradation of BRAF. For instance, the E3 ligase ITCH has been shown to mediate K27-linked ubiquitination of BRAF in response to pro-inflammatory cytokines, which in turn maintains MEK-ERK signaling.[5] Preventing this ubiquitination has been suggested as a potential therapeutic strategy.[5] Furthermore, the deubiquitinating enzyme USP28 has been shown to destabilize RAF family members, and its loss can lead to BRAF stabilization and resistance to RAF inhibitors.[6]
A groundbreaking therapeutic strategy that leverages the UPS is the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (like BRAF) and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target.
Quantitative Data on BRAF Degraders and Inhibitors
The development of molecules that either inhibit or induce the degradation of BRAF has provided valuable tools for research and potential therapeutic agents. The following tables summarize key quantitative data for prominent examples.
| Compound/PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| SJF-0628 | BRAF V600E | SK-MEL-28 | 6.8 | >95 | [7][8] |
| SJF-0628 | BRAF G469A | SK-MEL-246 | 15 | >95 | [8] |
| SJF-0628 | BRAF G466V | CAL-12-T | 23 | >90 | [7] |
| SJF-0628 | BRAF G466V | H1666 | 29 | >80 | [7] |
| SJF-0628 | BRAF p61-V600E | SK-MEL-239 C4 | 72 | >80 | [8] |
| CRBN(BRAF)-24 | BRAF V600E | A375, SK-MEL-28, COLO205, RKO | Potent Degradation | N/A | [5][9] |
Table 1: Degradation Potency of BRAF PROTACs. DC50 represents the concentration required to induce 50% degradation of the target protein. Dmax indicates the maximum percentage of degradation observed.
| Compound | Target | Cell Line | IC50 (nM) | Citation(s) |
| Dabrafenib | BRAF V600E | A375P | Low nM | [10] |
| Dabrafenib | BRAF V600E | M411 | <100 | [11] |
| Dabrafenib | BRAF V600E | M299 | >100 | [11] |
| SJF-0628 | BRAF V600E | DU-4475 | 163 | [12] |
| SJF-0628 | BRAF V600E | Colo-205 | 37.6 | [12] |
| SJF-0628 | BRAF V600E | LS-411N | 96.3 | [12] |
| SJF-0628 | BRAF V600E | HT-29 | 53.6 | [12] |
| CI-1040 (MEK Inhibitor) | MEK (in BRAF mutant cells) | Various | 24 - 111 | [13] |
Table 2: Inhibitory Concentration of BRAF-Targeted Compounds. IC50 represents the concentration required to inhibit a biological process (e.g., cell growth, kinase activity) by 50%.
Experimental Protocols
Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination
This protocol is used to determine the half-life of BRAF by inhibiting new protein synthesis and observing the rate of its degradation over time.[14]
Materials:
-
Cells expressing the BRAF protein of interest.
-
Complete cell culture medium.
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO).[15]
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and apparatus.
-
Western blot transfer system and membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against BRAF.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in multi-well plates and grow to 80-90% confluency.[15]
-
Treat cells with CHX at a final concentration of 20-100 µg/mL.[1][16] The optimal concentration should be determined empirically for each cell line.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The 0-hour time point serves as the control.[17]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.[15]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary anti-BRAF antibody overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times with TBST for 5-10 minutes each.[18]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again as in step 10.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and plot the percentage of remaining BRAF protein against time to determine the half-life.
In Vivo Ubiquitination Assay
This assay is designed to detect the ubiquitination of BRAF within a cellular context.[19]
Materials:
-
HEK293T cells.
-
Plasmids encoding tagged BRAF (e.g., FLAG-BRAF) and tagged ubiquitin (e.g., HA-Ub).
-
Transfection reagent.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer (stringent, e.g., containing 1-2% SDS) with deubiquitinase inhibitors (e.g., N-ethylmaleimide - NEM).[4][20]
-
Dilution buffer (to reduce SDS concentration for immunoprecipitation).
-
Antibody for immunoprecipitation (e.g., anti-FLAG).
-
Protein A/G agarose or magnetic beads.
-
Wash buffer.
-
Elution buffer or SDS-PAGE sample buffer.
-
Antibodies for Western blotting (e.g., anti-HA to detect ubiquitinated BRAF, anti-FLAG for total BRAF).
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing tagged BRAF and tagged ubiquitin.[16]
-
24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.[4]
-
Lyse the cells in a small volume of hot 2% SDS lysis buffer and boil for 10 minutes to denature proteins and disrupt protein-protein interactions.[4][20]
-
Dilute the lysate 10-fold with a dilution buffer lacking SDS to make it compatible with immunoprecipitation.[4]
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with the anti-FLAG antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-HA antibody to detect the polyubiquitin chains on BRAF. The input and the immunoprecipitated total BRAF (using anti-FLAG) should also be analyzed as controls.
Visualizing BRAF Degradation Pathways and Workflows
Signaling Pathways and Experimental Workflows
Conclusion
The ubiquitin-proteasome system plays a fundamental role in regulating the levels of BRAF protein. Understanding the intricacies of this process, from the specific E3 ligases involved to the impact of oncogenic mutations, is paramount for the development of novel cancer therapeutics. The emergence of targeted protein degradation technologies, such as PROTACs, represents a paradigm shift in how we approach "undruggable" targets and overcome resistance to traditional inhibitors. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to further investigate and exploit the UPS for the degradation of BRAF and other high-value oncology targets.
References
- 1. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Cycloheximide (CHX) chase assay [bio-protocol.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PROTAC BRAF-V600E Degrader-2: A Technical Guide
This guide provides a detailed overview of the in vitro characterization of PROTAC BRAF-V600E degrader-2, also identified as compound 12 in seminal research.[1][2] This molecule is a potent and selective degrader of the oncogenic BRAF-V600E protein, offering a promising therapeutic strategy for cancers harboring this mutation. This document is intended for researchers, scientists, and drug development professionals, providing key data, experimental methodologies, and visual representations of the underlying biological processes.
Data Presentation
The in vitro efficacy of this compound has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data available for this molecule.
Table 1: Binding Affinity of this compound
| Target Protein | Binding Affinity (Kd) |
| BRAF-V600E | 9.5 nM[1][2][3] |
| Wild-Type BRAF | 14.4 nM[1][2][3] |
Table 2: Degradation Profile of this compound
| Parameter | Value | Notes |
| DC50 | Not explicitly available in search results | A similar vemurafenib-based PROTAC from the same study (compound 16) induced degradation at 12 nM.[4] |
| Dmax | Not explicitly available in search results | The degrader selectively degrades the kinase domain of BRAF-V600E, but not wild-type BRAF.[2] |
| E3 Ligase Recruited | Cereblon (CRBN)[4] | This is inferred from its thalidomide-based structure.[4][5] |
Signaling Pathways and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the BRAF-V600E protein. This targeted degradation approach offers an alternative to traditional kinase inhibition.
BRAF-V600E Signaling Pathway
The BRAF-V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver of cell proliferation and survival in many cancers.
Caption: The constitutively active BRAF-V600E mutant drives the MAPK/ERK pathway.
PROTAC-Mediated Degradation of BRAF-V600E
This compound is a heterobifunctional molecule that simultaneously binds to the BRAF-V600E protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRAF-V600E.
Caption: Mechanism of PROTAC-induced degradation of BRAF-V600E.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These are based on standard methodologies employed in the field of targeted protein degradation.
Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity (Kd) of the PROTAC to its target protein.
Materials:
-
Recombinant human BRAF-V600E and wild-type BRAF proteins
-
This compound
-
Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium)
-
Fluorescently labeled tracer ligand for BRAF
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the recombinant BRAF protein, the lanthanide-labeled antibody, and the fluorescent tracer.
-
Add the serially diluted PROTAC or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The data is analyzed using a competitive binding model to calculate the IC50, which is then converted to a Ki and subsequently the Kd value.
Western Blotting for Protein Degradation
This method is used to quantify the extent of BRAF-V600E degradation in cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing BRAF-V600E (e.g., A375 melanoma cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-BRAF, anti-p-MEK, anti-p-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for a specified time course (e.g., 4, 8, 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation (Dmax) and the concentration required for 50% degradation (DC50).
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of BRAF-V600E degradation on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line expressing BRAF-V600E
-
This compound
-
Cell culture medium and supplements
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The in vitro characterization of a PROTAC like BRAF-V600E degrader-2 follows a logical progression from initial binding assessment to cellular functional outcomes.
Caption: A typical workflow for the in vitro characterization of a PROTAC degrader.
References
Methodological & Application
Application Notes and Protocols for PROTAC BRAF-V600E Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins rather than merely inhibiting their function. This document provides detailed application notes and protocols for the use of PROTAC BRAF-V600E degrader-2, a potent and selective degrader of the oncogenic BRAF-V600E mutant protein.[1][2]
This compound is a heterobifunctional molecule designed to simultaneously bind to the BRAF-V600E protein and an E3 ubiquitin ligase.[3][4][5] This induced proximity triggers the ubiquitination of BRAF-V600E, marking it for degradation by the 26S proteasome.[3][4] This mechanism offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, potentially mitigating resistance mechanisms associated with inhibitor binding.[3][6]
These protocols are intended to guide researchers in the effective use and evaluation of this compound in a cell culture setting.
Mechanism of Action
The BRAF gene is a critical component of the RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK pathway, which regulates cell growth, differentiation, and proliferation.[7] The V600E mutation in the BRAF gene leads to constitutive activation of the kinase, driving uncontrolled cell proliferation and tumorigenesis.[8][9]
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It forms a ternary complex with the BRAF-V600E protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[5] This proximity facilitates the transfer of ubiquitin molecules to the BRAF-V600E protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) for BRAF | 14.4 nM | [1][2] |
| Binding Affinity (Kd) for BRAF-V600E | 9.5 nM | [1][2] |
Experimental Protocols
Compound Handling and Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM in DMSO. For example, for a compound with a molecular weight of 839.86 g/mol , dissolve 8.4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When in solvent, it is stable for at least 6 months at -80°C and 1 month at -20°C.[2]
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture and Treatment
Recommended Cell Lines:
Protocol:
-
Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in multi-well plates at a density that will allow for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the degrader. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24, 48, 72 hours). Maximal degradation is often observed after 16-24 hours.[3]
Western Blotting for BRAF-V600E Degradation
This protocol is to assess the extent of BRAF-V600E protein degradation following treatment with the PROTAC.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRAF, anti-p-MEK, anti-p-ERK, and a loading control (e.g., anti-β-actin, anti-GAPDH, or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash cells twice with ice-cold PBS.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and add Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 5 minutes each.[14]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay
This protocol is to determine the effect of this compound on cell proliferation and viability.
Materials:
-
96-well clear or white-bottom plates
-
CellTiter-Glo® 2.0 Cell Viability Assay or similar reagent
-
Plate reader capable of measuring luminescence
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-10,000 cells/well) in 100 µL of medium.
-
After 24 hours, treat the cells with a range of concentrations of the PROTAC in triplicate. Include a vehicle control.
-
Incubate for 72 hours or the desired endpoint.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent to each well).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Signaling Pathway Analysis
The degradation of BRAF-V600E is expected to lead to a reduction in the phosphorylation of its downstream targets, MEK and ERK.
This can be assessed by Western blotting using phospho-specific antibodies for MEK (p-MEK) and ERK (p-ERK) as described in the Western Blotting protocol. A reduction in the p-MEK/total MEK and p-ERK/total ERK ratios would indicate successful pathway inhibition.
Troubleshooting
-
No or low degradation:
-
Confirm the activity of the compound.
-
Optimize the concentration and incubation time.
-
Ensure the cell line expresses the target E3 ligase.
-
Check for issues with the Western blotting protocol (e.g., antibody quality, transfer efficiency).
-
-
High background in Western blots:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent cell viability results:
-
Ensure even cell seeding.
-
Check for edge effects in the multi-well plate.
-
Verify the accuracy of the serial dilutions.
-
For further support, please refer to the product datasheet and relevant scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. scientificproducts.com [scientificproducts.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring DC50 and Dmax of PROTAC BRAF-V600E Degrader-2
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC consists of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3][4][5]
The BRAF-V600E mutation is a key oncogenic driver in various cancers, including melanoma, by causing constitutive activation of the MAPK/ERK signaling pathway, which promotes cell proliferation and survival.[6][7][8][9] PROTAC BRAF-V600E degrader-2 is designed to specifically target and eliminate the BRAF-V600E protein.
To characterize the efficacy of a degrader like this compound, two key parameters are measured:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.[10]
These application notes provide detailed protocols for determining the DC50 and Dmax of this compound using standard cell-based assays.
Signaling Pathways and Mechanism of Action
BRAF-V600E Signaling Pathway: The BRAF gene encodes a serine/threonine-protein kinase that is a central component of the RAS-RAF-MEK-ERK (MAPK) pathway.[6][8] This pathway transduces extracellular signals to the nucleus to regulate critical cellular processes like growth, proliferation, and differentiation.[6][9] The V600E mutation leads to a constitutively active BRAF kinase, resulting in uncontrolled downstream signaling and tumorigenesis.[6][8]
Caption: The constitutively active BRAF-V600E mutant drives the MAPK signaling cascade.
PROTAC Mechanism of Action: this compound induces the degradation of its target protein via the ubiquitin-proteasome system. It acts as a molecular bridge, bringing the BRAF-V600E protein into proximity with an E3 ligase, leading to polyubiquitination and subsequent destruction by the proteasome.[3][11]
Caption: PROTAC-mediated recruitment of BRAF-V600E to an E3 ligase for degradation.
Quantitative Data Summary
The following table presents example degradation data for a hypothetical BRAF-V600E PROTAC in A375 melanoma cells, which are homozygous for the BRAF-V600E mutation.[1] Researchers should generate their own data for this compound, as values can vary based on experimental conditions and cell lines.
| Cell Line | Compound | DC50 (nM) | Dmax (%) | Assay Method | Treatment Time (h) |
| A375 (BRAF-V600E) | This compound | 12 | >80 | Western Blot | 24 |
| SK-MEL-28 (BRAF-V600E) | This compound | 25 | >90 | In-Cell Western | 24 |
| HCC-364 (BRAF-V600E) | This compound | 147 | >90 | Western Blot | 24 |
Note: Data is representative.[1][12] DC50 and Dmax values are determined by fitting dose-response data to a variable slope model using software like GraphPad Prism.[13]
Experimental Protocols
Overall Experimental Workflow
Caption: Workflow for determining DC50 and Dmax of a PROTAC degrader.
Protocol 1: Western Blotting for BRAF-V600E Degradation
Western blotting is a classic technique to quantify protein levels in cell lysates.[14]
1. Cell Culture and Treatment: a. Seed BRAF-V600E mutant cells (e.g., A375) in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO). c. Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours). A 24-hour endpoint is common for initial DC50 determination.[1]
2. Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[15][16] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing.[16] e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16] f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. b. Boil samples at 95-100°C for 5-10 minutes.[14] c. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14] e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against BRAF (and a loading control like β-actin or GAPDH) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST. j. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
4. Data Analysis: a. Quantify the band intensity for BRAF-V600E and the loading control using image analysis software (e.g., ImageJ). b. Normalize the BRAF-V600E signal to the loading control for each lane. c. Express the normalized data as a percentage of the vehicle-treated control. d. Plot the percentage of remaining protein versus the log of the PROTAC concentration and fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the DC50 and Dmax.
Protocol 2: In-Cell Western (ICW) Assay
The In-Cell Western (ICW) is a higher-throughput, plate-based immunofluorescence assay suitable for PROTAC optimization.[17][18] It quantifies protein levels directly in fixed cells.[17]
1. Cell Seeding and Treatment: a. Seed A375 cells in a 96-well clear-bottom black plate and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound and a vehicle control, as described in the Western Blot protocol. Incubate for the desired duration (e.g., 24 hours).
2. Cell Fixation and Permeabilization: a. Remove the treatment medium. b. Fix the cells by adding a formaldehyde-based fixing solution (e.g., 4% PFA in PBS) and incubating for 20 minutes at room temperature.[19] c. Wash the wells multiple times with PBS. d. Permeabilize the cells by adding a buffer containing a detergent like Triton X-100 (e.g., 0.1% in PBS) for 5-10 minutes.[19]
3. Immunostaining: a. Wash the wells with PBS. b. Block the cells with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.[19] c. Incubate with the primary antibody against BRAF diluted in antibody dilution buffer for 2 hours at room temperature or overnight at 4°C.[20] A second primary antibody for normalization (e.g., against a housekeeping protein) can be included if it is from a different host species. d. Wash the plate multiple times with PBS containing 0.1% Tween-20. e. Incubate with an appropriate IRDye-conjugated secondary antibody (e.g., IRDye 800CW and IRDye 680RD) in the dark for 1 hour at room temperature.[20] f. Wash the plate thoroughly to remove unbound secondary antibody.
4. Imaging and Data Analysis: a. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). b. Quantify the fluorescence intensity for the target protein (e.g., 700 nm channel for BRAF) and the normalization control (e.g., 800 nm channel). c. Normalize the target signal to the normalization signal for each well. d. Calculate the percentage of remaining protein relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax as described previously.
References
- 1. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. biomarker.onclive.com [biomarker.onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. lifesensors.com [lifesensors.com]
- 11. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biomol.com [biomol.com]
- 20. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
Application Note: Quantitative Proteomics for Assessing the Selectivity of BRAF-V600E Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in targeted therapy. These molecules function by inducing the degradation of a target protein through the ubiquitin-proteasome system. For cancers driven by the BRAF-V600E mutation, selective degradation of the mutant protein over its wild-type (WT) counterpart is a key therapeutic goal to maximize efficacy and minimize off-target effects. This application note details the use of quantitative proteomics to evaluate the selectivity and mechanism of action of PROTAC BRAF-V600E degrader-2 (also known as compound 12), a potent and selective degrader of the BRAF-V600E oncoprotein.[1]
Quantitative mass spectrometry-based proteomics is an indispensable tool for characterizing targeted protein degraders.[2] It enables the precise measurement of changes in protein abundance on a proteome-wide scale, allowing for the direct assessment of degrader potency and selectivity. Furthermore, techniques like phosphoproteomics can elucidate the downstream signaling consequences of target degradation.
This document provides detailed protocols for assessing the selectivity of BRAF-V600E degrader-2 in cancer cell lines and presents key quantitative data in a structured format.
Data Presentation
Table 1: In Vitro Binding Affinity and Degradation Potency of BRAF-V600E Degrader-2
| Parameter | BRAF (WT) | BRAF-V600E | Reference |
| Binding Affinity (Kd, nM) | 14.4 | 9.5 | [1] |
| Degradation in A375 cells (DC50, nM) | Not specified | 37 | [3] |
| Maximal Degradation (Dmax) in A375 cells | Not specified | >95% | [3][4] |
-
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates stronger binding.
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Selectivity Profile of BRAF-V600E Degrader-2 in Cell Lines
| Cell Line | BRAF Status | Effect on BRAF-V600E | Effect on BRAF-WT | Downstream Signaling Effect (pERK suppression) | Reference |
| A375 | Homozygous BRAF-V600E | Potent Degradation | N/A | Yes | [4][5] |
| SK-MEL-28 | Homozygous BRAF-V600E | Potent Degradation (DC50 = 6.8 nM) | N/A | Yes | [4] |
| HCT-116 | BRAF-WT | No Degradation | No Degradation | No | [5] |
| SK-MEL-239 | Heterozygous BRAF-V600E | Minimal Degradation | Residual BRAF-WT remains | Yes | [4] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment for Proteomics Analysis
-
Cell Lines:
-
A375 (homozygous BRAF-V600E melanoma)
-
SK-MEL-28 (homozygous BRAF-V600E melanoma)
-
HCT-116 (BRAF-WT colorectal carcinoma)
-
-
Culture Conditions:
-
Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment with BRAF-V600E Degrader-2:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Prepare a stock solution of BRAF-V600E degrader-2 in DMSO.
-
Treat cells with varying concentrations of the degrader (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours). A 24-hour treatment is a common endpoint for assessing degradation.[6]
-
Protocol 2: Global Proteomics Workflow for Assessing Selectivity
This protocol outlines a typical bottom-up proteomics workflow using Tandem Mass Tag (TMT) labeling for relative quantification.
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
-
Protein Quantification, Reduction, Alkylation, and Digestion:
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
-
-
Peptide Labeling with Tandem Mass Tags (TMT):
-
Label peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the degrader.
-
Assess selectivity by comparing the degradation of BRAF-V600E in mutant cell lines to the levels of BRAF-WT in wild-type cell lines.
-
Protocol 3: Phosphoproteomics to Analyze Downstream Signaling
-
Follow Protocol 2 through the digestion step.
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the digested peptide mixture using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
-
Data Analysis:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 6. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Phosphoproteomic Comparison of B-RAFV600E and MKK1/2 Inhibitors in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screens to Identify Resistance Mechanisms to BRAF Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRAF inhibitors have shown significant efficacy in the treatment of BRAF-mutant melanomas and other cancers. However, the development of resistance remains a major clinical challenge. A new class of therapeutics, BRAF degraders (e.g., PROTACs), offers a promising strategy to overcome some resistance mechanisms by inducing the degradation of the BRAF protein rather than just inhibiting its kinase activity. Understanding the potential mechanisms of resistance to these degraders is crucial for developing effective long-term therapeutic strategies and combination therapies.
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 genome-wide screens to identify and characterize genes and pathways that confer resistance to BRAF degraders.
Core Concepts
CRISPR-Cas9 screens are a powerful tool for functional genomics, allowing for the systematic knockout or activation of genes across the genome to assess their impact on a specific phenotype, such as drug resistance.[1][2][3] In the context of BRAF degrader resistance, a pooled CRISPR library is introduced into a population of cancer cells, which are then treated with the BRAF degrader. Cells that survive and proliferate are enriched for sgRNAs targeting genes whose loss or gain of function confers resistance. High-throughput sequencing is then used to identify these enriched sgRNAs.[1][4][5]
Experimental Workflows and Signaling Pathways
Experimental Workflow for CRISPR-Cas9 Screen
The following diagram outlines the key steps in a pooled CRISPR-Cas9 knockout screen to identify genes mediating resistance to BRAF degraders.
References
- 1. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Dosing and Formulation of PROTAC BRAF-V600E Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This document provides detailed application notes and protocols for the in vivo use of PROTAC BRAF-V600E degrader-2, also known as compound 12, a potent and selective degrader of the oncogenic BRAF-V600E mutant protein.[1][2] These guidelines are intended to assist researchers in designing and executing animal studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this and similar BRAF-V600E targeting PROTACs.
Data Presentation
Table 1: In Vivo Dosing and Formulation of Representative BRAF-V600E PROTAC Degraders
| PROTAC Degrader | Animal Model | Dosing | Formulation | Efficacy | Reference |
| This compound (compound 12) | Not specified in available literature | Not specified in available literature | Not specified in available literature | Potently degrades BRAF-V600E in vitro. | Han X R, et al. J Med Chem. 2020. |
| SJF-0628 | A375 (BRAF-V600E) murine xenograft | 50 mg/kg or 150 mg/kg, intraperitoneal injection, once daily for 3 days | Not specified in available literature | Marked degradation of BRAF in the xenograft (Dmax > 90%).[3] | Alabi S, et al. bioRxiv. 2020. |
| P4B | A375 (BRAF-V600E) murine xenograft | 30 mg/kg, intraperitoneal injection | 5% DMSO, 20% PEG 400, 75% of 10% Aqueous Tween 80 | Not specified in available literature | Posternak G, et al. Nat Chem Biol. 2020. |
| CFT1946 | BRAF V600E CRC xenograft models (Colo205, LS411N, HT-29) | Orally, once or twice daily | Not specified in available literature | Demonstrated strong tumor growth inhibition and suppression of tumor growth after treatment cessation. | C4 Therapeutics, AACR 2023. |
Table 2: In Vitro Potency of this compound (compound 12)
| Parameter | Value |
| Binding Affinity (Kd) for BRAF-V600E | 9.5 nM[1][2] |
| Binding Affinity (Kd) for wild-type BRAF | 14.4 nM[1][2] |
Signaling Pathway
The BRAF-V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. This compound targets the BRAF-V600E protein for degradation, thereby inhibiting downstream signaling.
References
Application Notes: Utilizing BRAF Degraders in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[1] A subset of these cancers, approximately 8% to 12%, harbor mutations in the BRAF gene, with the V600E substitution being the most common.[1][2] This mutation leads to the constitutive activation of the BRAF kinase and hyperactivation of the downstream mitogen-activated protein kinase (MAPK) signaling pathway, promoting tumor cell proliferation and survival.[3][4] While BRAF inhibitors have shown significant success in treating BRAF V600E-mutant melanoma, their efficacy as monotherapy in CRC is limited due to intrinsic and acquired resistance mechanisms, often involving feedback activation of the epidermal growth factor receptor (EGFR).[1][3][5][6]
Targeted protein degradation has emerged as a powerful therapeutic strategy to overcome the limitations of kinase inhibition.[7][8] BRAF degraders, such as proteolysis-targeting chimeras (PROTACs), are bifunctional molecules designed to eliminate the BRAF protein entirely rather than just inhibiting its activity.[9][10] These degraders work by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[10][11] This approach offers the potential to overcome resistance, provide a more sustained pathway inhibition, and address scaffolding functions of the target protein.[8][12]
These application notes provide an overview and detailed protocols for utilizing BRAF degraders in BRAF V600E-mutant colorectal cancer cell lines to assess target engagement, downstream pathway modulation, and anti-proliferative effects.
Principle of Action: BRAF-Targeting PROTACs
A BRAF-targeting PROTAC is a heterobifunctional molecule composed of a ligand that binds to the BRAF V600E protein, a second ligand that binds to an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting them.[10] By bringing the BRAF protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules to the BRAF protein. This polyubiquitination marks BRAF for recognition and degradation by the 26S proteasome, effectively eliminating it from the cell.[11]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Targeting BRAF V600E in metastatic colorectal cancer: where are we today? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. BRAFV600E mutation promoted the growth and chemoresistance of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. New therapeutic strategies for BRAF mutant colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation: Controlling and assessing therapeutic targets to advance oncology drug discovery | Cell Signaling Technology [cellsignal.com]
- 8. What is Protein Degradation? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 9. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterobifunctional Compounds as BRAF Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Acquired Resistance to PROTAC BRAF-V600E Degrader-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PROTAC BRAF-V600E degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively eliminate the BRAF-V600E mutant protein, a key driver in many cancers.[1][2] Unlike traditional inhibitors that only block the protein's function, PROTACs hijack the cell's natural waste disposal system—the ubiquitin-proteasome system—to tag the target protein for destruction.[3][4][5] This leads to a sustained suppression of the downstream MAPK signaling pathway.[3][5]
Q2: What are the known mechanisms of acquired resistance to BRAF inhibitors that PROTACs can potentially overcome?
A2: Acquired resistance to conventional BRAF inhibitors often involves the reactivation of the MAPK pathway.[6][7][8] This can occur through various mechanisms, including:
-
NRAS mutations: These mutations can activate the MAPK pathway through CRAF, bypassing the need for BRAF.[6]
-
BRAF gene amplification: Increased copies of the mutant BRAF gene can overwhelm the inhibitor.[8]
-
Alternative splicing of BRAF: This can produce BRAF variants that are no longer recognized by the inhibitor.[7]
-
Activation of receptor tyrosine kinases (RTKs): RTKs like EGFR, PDGFRβ, and MET can activate parallel signaling pathways such as the PI3K/AKT pathway, which promotes cell survival.[7][8][9][10]
PROTACs can overcome some of these resistance mechanisms by degrading the entire BRAF protein, regardless of certain mutations or amplifications that confer resistance to inhibitors.[11]
Q3: What are the advantages of using a PROTAC degrader over a traditional BRAF inhibitor?
A3: PROTAC degraders offer several advantages:
-
Sustained Pathway Inhibition: By eliminating the protein, degraders can provide a more durable suppression of downstream signaling compared to inhibitors, which can be overcome by increased substrate levels.[3]
-
Overcoming Resistance: Degraders can be effective against mutant proteins that have developed resistance to inhibitors.[11]
-
Potential for Improved Selectivity: PROTACs can be designed to selectively degrade the mutant protein while sparing the wild-type version, potentially reducing off-target effects.[3][4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No degradation of BRAF-V600E observed. | 1. PROTAC instability or poor cell permeability. 2. Inefficient ternary complex formation. 3. Suboptimal PROTAC concentration or treatment time. | 1. Assess PROTAC stability and permeability using assays like Caco-2.[12] Consider linker modification to improve physicochemical properties. 2. Confirm target engagement and ternary complex formation using biophysical methods like fluorescence polarization or native mass spectrometry.[12] 3. Perform a dose-response and time-course experiment to determine the optimal conditions for degradation. |
| Partial or incomplete BRAF-V600E degradation. | 1. High protein turnover rate. 2. "Hook effect" due to high PROTAC concentration. 3. Cell line-specific differences in E3 ligase expression or activity. | 1. Increase the frequency of PROTAC administration in your experimental setup. 2. Titrate the PROTAC concentration to a lower range to avoid the "hook effect" where binary complexes are favored over the productive ternary complex. 3. Profile the expression levels of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line. Consider using a different E3 ligase ligand if expression is low. |
| Development of resistance to the PROTAC degrader. | 1. Activation of parallel signaling pathways (e.g., PI3K/AKT). [1][9]2. Mutations in the E3 ligase or components of the ubiquitin-proteasome system. 3. Upregulation of other oncogenic drivers. [2] | 1. Analyze the activation status of key signaling pathways like PI3K/AKT using Western blotting. Consider combination therapy with inhibitors of the identified bypass pathway. [1][7]2. Sequence the E3 ligase and key proteasome components in resistant clones to identify potential mutations. 3. Perform genomic or proteomic profiling of resistant cells to identify other upregulated oncogenes. |
| Paradoxical activation of the MAPK pathway. | Some first-generation BRAF PROTACs can paradoxically activate the MAPK pathway in BRAF wild-type cells, especially in the presence of RAS mutations. [3][4][5] | Switch to a "paradox-breaker" PROTAC, such as CRBN(BRAF)-24, which is designed to avoid this effect. [3][4][5] |
Quantitative Data Summary
Table 1: Cellular Potency of BRAF-V600E Degraders
| Compound | Cell Line | EC50 (nM) | Reference |
| SJF-0628 | SK-MEL-239 C4 (BRAF-p61V600E) | 218 | [11] |
| SJF-0628 | SK-MEL-246 (G469A) | 45 | [11] |
Key Experimental Protocols
Western Blotting for BRAF-V600E Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to reach approximately 70% confluency.[13] Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel.[13] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRAF-V600E overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize for protein loading.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC degrader. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the EC50 value.
Visualizations
Caption: BRAF-V600E signaling and PROTAC-mediated degradation.
Caption: General workflow for in vitro PROTAC evaluation.
Caption: A logical approach to troubleshooting PROTAC experiments.
References
- 1. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing E3 Ligase Recruitment for BRAF Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on targeted protein degradation of BRAF. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a PROTAC designed for BRAF degradation?
A1: A Proteolysis Targeting Chimera (PROTAC) for BRAF degradation is a heterobifunctional molecule consisting of three key components: a ligand that binds to the BRAF protein (the protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two ligands.[1] The formation of a stable ternary complex between BRAF, the PROTAC, and the E3 ligase is crucial for subsequent ubiquitination and proteasomal degradation of BRAF.[1][2]
Q2: Which E3 ligases are most commonly recruited for BRAF degradation?
A2: Currently, the most predominantly used E3 ligases for developing PROTACs, including those targeting BRAF, are von Hippel-Lindau (VHL) and Cereblon (CRBN).[3] The choice of E3 ligase and its corresponding ligand is a critical aspect of PROTAC design, influencing degradation efficiency and selectivity.[4]
Q3: Why is my BRAF-targeting PROTAC not inducing degradation of wild-type (WT) BRAF, even though the warhead binds to it?
A3: The selectivity of many BRAF PROTACs for mutant forms (e.g., V600E) over WT BRAF, despite the warhead binding to both, is often attributed to differences in ternary complex formation.[1][5][6] In its native state, BRAF WT exists in a closed, inactive conformation that is less conducive to forming a stable ternary complex with the PROTAC and the E3 ligase.[5][7] In contrast, oncogenic mutations often lock BRAF in an open, active conformation that readily forms the ternary complex, leading to its degradation.[6][7]
Q4: Can the degradation of wild-type BRAF be enhanced?
A4: Yes, the degradation of wild-type BRAF can be sensitized. Studies have shown that activation of the MAPK pathway, for instance through MEK inhibition which relieves negative feedback, can promote an open and active conformation of BRAF WT, thereby sensitizing it to PROTAC-mediated degradation.[5][7]
Troubleshooting Guides
Problem 1: My BRAF PROTAC shows good binding to BRAF and the E3 ligase in binary assays, but I observe poor degradation in cells.
| Possible Cause | Suggested Solution |
| Inefficient Ternary Complex Formation: The geometry of the PROTAC may not support a stable ternary complex in a cellular context.[5][8] | Optimize the Linker: Systematically vary the length, rigidity, and attachment points of the linker to improve the orientation of the two ligands for optimal ternary complex formation.[7] |
| Perform Ternary Complex Assays: Utilize techniques like co-immunoprecipitation (Co-IP), AlphaLISA, or FRET to directly assess ternary complex formation in cell lysates or in vitro.[2][5] Measuring ternary complex formation in a cellular context is often more predictive of degradation than in vitro assays with purified proteins.[5][8] | |
| "Hook Effect": At high concentrations, the PROTAC can form binary complexes with either BRAF or the E3 ligase, which compete with the formation of the productive ternary complex.[2] | Perform a Dose-Response Experiment: Test a wide range of PROTAC concentrations to identify the optimal concentration for degradation and observe if a bell-shaped curve (the "hook effect") is present. |
| Cell Line Specific Resistance: The cancer cell line being used may have intrinsic resistance mechanisms.[9][10] | Characterize the Cell Line: Investigate if the cell line has other oncogenic drivers (e.g., Src kinase, PI3K activation) that make it resistant to the effects of BRAF degradation.[10] Consider using combination therapies to overcome this resistance.[10] |
Problem 2: I am observing paradoxical activation of the MAPK pathway upon treatment with my BRAF PROTAC.
| Possible Cause | Suggested Solution |
| PROTAC-induced Dimerization: Some BRAF inhibitors, when incorporated into a PROTAC, can promote the dimerization of RAF kinases, leading to paradoxical activation of the MAPK pathway, especially in BRAF WT cells.[11] | Select an Appropriate Warhead: Utilize a BRAF inhibitor warhead that is known to not induce paradoxical activation, such as PLX8394.[11] |
| Incomplete Degradation: If the PROTAC only partially degrades BRAF, the remaining protein, potentially in a PROTAC-bound and activated state, could still signal. | Optimize PROTAC Potency: Re-evaluate the linker and E3 ligase ligand to achieve more potent and complete degradation of the target protein. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition by SJF-0628
| Kinase | IC50 (nM) |
| BRAF WT | 5.8 |
| BRAF V600E | 1.87 |
| Data from a radioactive in vitro kinase assay.[1][5] |
Table 2: Degradation Potency of SJF-0628 in Cancer Cell Lines
| Cell Line | BRAF Mutation | DC50 (nM) | Dmax (%) |
| SK-MEL-28 | V600E (homozygous) | 6.8 | > 95 |
| CAL-12-T | G466V (homozygous) | 23 | > 90 |
| H1666 | G466V (heterozygous) | 29 | > 80 |
| DC50: half-maximal degradation concentration; Dmax: maximal degradation.[5] |
Experimental Protocols
1. Western Blotting for BRAF Degradation
-
Cell Culture and Treatment: Plate cells in 6-well dishes and allow them to attach overnight. Treat the cells with the BRAF PROTAC at various concentrations and for different time points.[7]
-
Cell Lysis: Place the plates on ice, wash the cells once with ice-cold PBS, and then lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against BRAF. After washing, incubate with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band densities using software like ImageJ to determine the extent of BRAF degradation relative to a loading control (e.g., actin or GAPDH).[10]
2. Ternary Complex Co-Immunoprecipitation (Co-IP) Assay
-
Cell Treatment: Treat cells expressing tagged-BRAF (e.g., V5-tagged) with the PROTAC for a short duration (e.g., 1 hour) to minimize degradation.[1]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-tag antibody (e.g., anti-V5) conjugated to beads to pull down the BRAF protein and any interacting partners.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluate by Western blotting using antibodies against components of the recruited E3 ligase complex (e.g., Cullin 2 for VHL).[1] An increased signal for the E3 ligase component in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Visualizations
Caption: Mechanism of PROTAC-mediated BRAF degradation.
References
- 1. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Mutant-selective degradation by BR ... | Article | H1 Connect [archive.connect.h1.co]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Paradoxical MAPK Pathway Activation with BRAF Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the paradoxical activation of the MAPK pathway when using BRAF degraders.
I. Troubleshooting Guides
This section provides step-by-step guidance to identify and resolve common experimental issues related to paradoxical MAPK pathway activation.
Guide 1: Investigating Unexpected Increased Cell Proliferation Upon Treatment
Problem: An increase in cell proliferation or cell viability is observed in BRAF wild-type (BRAFwt) or RAS-mutant cell lines following treatment with a BRAF-targeted compound.
Possible Cause: Paradoxical activation of the MAPK pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell proliferation.
Detailed Steps:
-
Confirm Cell Line Genotype: Verify the BRAF and RAS mutation status of your cell line. Paradoxical activation is most commonly observed in BRAFwt cells, particularly those with upstream RAS activation.[1][2]
-
Assess MAPK Pathway Activation:
-
Experiment: Perform a Western blot to analyze the phosphorylation status of MEK (pMEK) and ERK (pERK).
-
Expected Outcome: In case of paradoxical activation, you will observe an increase in pMEK and pERK levels upon treatment, especially at lower to mid-range concentrations of the compound.[1]
-
-
Titrate Compound Concentration:
-
Experiment: Treat cells with a wide range of concentrations of the BRAF-targeted compound.
-
Expected Outcome: Paradoxical activation often follows a bell-shaped curve, where activation is observed at lower concentrations and inhibition at higher concentrations.[1]
-
-
Evaluate RAF Dimerization:
-
Compare with a Control Compound:
-
Experiment: Include a known "paradox breaker" BRAF inhibitor (e.g., PLX8394) or a BRAF degrader that is reported to evade paradoxical activation as a negative control.[5][6]
-
Expected Outcome: The control compound should not induce an increase in pERK levels, confirming that the observed effect is specific to your compound of interest.
-
II. Frequently Asked Questions (FAQs)
General Concepts
Q1: What is paradoxical MAPK pathway activation?
A1: Paradoxical activation is the unexpected stimulation of the MAPK signaling pathway (RAF-MEK-ERK) in cells with wild-type BRAF, particularly in the context of upstream RAS activation, upon treatment with certain BRAF inhibitors.[1][7] Instead of inhibiting the pathway, these compounds promote the dimerization of RAF kinases (e.g., BRAF-CRAF heterodimers), leading to the transactivation of the unbound protomer and subsequent downstream signaling.[3][8]
Q2: How do BRAF degraders (PROTACs) avoid paradoxical activation?
A2: BRAF degraders, or Proteolysis Targeting Chimeras (PROTACs), are designed to induce the degradation of the target protein rather than just inhibiting its kinase activity.[5] Some BRAF degraders have been shown to selectively degrade the mutant BRAF protein while not affecting or even degrading BRAFwt.[5] By eliminating the BRAF protein, these degraders prevent the formation of the RAF dimers that are responsible for paradoxical activation.[5]
Caption: Mechanism of paradoxical activation vs. BRAF degradation.
Experimental Design & Interpretation
Q3: Which cell lines are appropriate for studying paradoxical activation?
A3: To study paradoxical activation, it is crucial to use cell lines with wild-type BRAF. Cell lines with activating RAS mutations (e.g., KRAS, NRAS, HRAS) are particularly sensitive to this phenomenon.[1][2] Examples include HaCaT cells expressing HRAS G12V, and various colorectal and pancreatic cancer cell lines with KRAS mutations. It is also important to include a BRAF V600E mutant cell line (e.g., A375) as a control to demonstrate the intended inhibitory effect of the compound.
Q4: How do I interpret my Western blot results for pERK?
A4: When assessing paradoxical activation, you are looking for an increase in the pERK/total ERK ratio in BRAFwt cells treated with your compound compared to the vehicle control.[1] It is important to probe for both phosphorylated and total ERK to account for any changes in total protein expression. A robust increase, often in a dose-dependent manner that peaks and then declines at higher concentrations, is a strong indicator of paradoxical activation.[1]
Q5: What are the key controls for a co-immunoprecipitation experiment to show RAF dimerization?
A5: Key controls for a Co-IP experiment include:
-
Isotype control antibody: To ensure that the observed interaction is not due to non-specific binding to the antibody.
-
Non-transfected or mock-transfected cells: To confirm that the antibodies are specific to the proteins of interest.
-
Input controls: To verify the expression of both bait and prey proteins in the cell lysates.
-
Positive control: If possible, use a condition known to induce dimerization (e.g., treatment with a known paradox-inducing inhibitor).
-
Negative control: A condition where dimerization is not expected (e.g., treatment with a paradox-breaker).
Data Presentation
Table 1: Comparative Activity of BRAF Inhibitors
| Compound | Type | Target | IC50 (BRAF V600E) | pERK Induction (BRAFwt cells) | Paradox Index (pERK EC80 / A375 IC80) | Reference |
| Vemurafenib | Type I | BRAF monomer | ~31 nM | Strong | Low | [1][8][9] |
| Dabrafenib | Type I | BRAF monomer | ~0.6 nM | Moderate | Moderate | [8][9] |
| Encorafenib | Type I | BRAF monomer | - | Moderate | High | [9] |
| PLX8394 | Type I ("Paradox Breaker") | BRAF monomer & dimer | ~2.4 nM | None | Not Applicable | [6] |
| CRBN(BRAF)-24 | Degrader (PROTAC) | BRAF V600E | - | None | Not Applicable | [5] |
Note: IC50 and EC80 values can vary depending on the cell line and assay conditions. The "Paradox Index" is a conceptual metric to compare the therapeutic window.[9]
III. Experimental Protocols
Protocol 1: Western Blotting for pERK and Total ERK
-
Cell Culture and Treatment: Plate BRAFwt/RAS-mutant cells (e.g., HaCaT-HRAS G12V) and BRAF V600E mutant cells (e.g., A375) and allow them to adhere overnight. Treat cells with a dose range of the BRAF degrader or inhibitor for the desired time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Wash, block, and re-probe the membrane with a primary antibody against total ERK1/2.
-
Repeat the secondary antibody and detection steps.
-
-
Densitometry Analysis: Quantify the band intensities for pERK and total ERK using image analysis software (e.g., ImageJ). Normalize the pERK signal to the total ERK signal for each sample.
Protocol 2: Co-Immunoprecipitation for BRAF-CRAF Dimerization
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and transfect with constructs expressing tagged versions of BRAF and CRAF if endogenous levels are low. Treat cells with the compound of interest or controls for the specified time.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against one of the RAF proteins (e.g., anti-BRAF) or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluates on an SDS-PAGE gel and perform a Western blot as described above.
-
Probe the membrane with antibodies against both BRAF and CRAF to detect their co-immunoprecipitation.
-
Also, run input samples to show the total levels of each protein in the lysates.
-
Protocol 3: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRAF degrader or inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for observable effects on proliferation (e.g., 72 hours).
-
Viability Assessment:
-
Use a commercially available cell viability reagent such as one based on MTT, MTS, or a luminescent readout (e.g., CellTiter-Glo).
-
Follow the manufacturer's instructions for adding the reagent and incubating.
-
-
Data Acquisition and Analysis:
-
Read the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the cell viability as a function of compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited). For paradoxical activation, you may observe an increase in viability at lower concentrations.[8]
-
References
- 1. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase-Dead BRAF and Oncogenic RAS Cooperate to Drive Tumor Progression through CRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactome dynamics of RAF1-BRAF kinase monomers and dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Technical Support Center: Cell-line Specific Responses to BRAF-V600E Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRAF-V600E degraders. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do different BRAF-V600E mutant cell lines show varied sensitivity to the same BRAF degrader?
A1: The differential response of BRAF-V600E mutant cell lines to BRAF degraders is a well-documented phenomenon and can be attributed to several factors:
-
Presence of Co-occurring Oncogenic Drivers: Cancer cells can harbor multiple oncogenic mutations.[1][2][3] Cell lines that are dependent on additional signaling pathways for their survival and proliferation may exhibit partial or no response to BRAF degradation alone.[1][2][3] For instance, some colorectal cancer cells with BRAF-V600E are resistant to BRAF-targeted treatment due to the presence of other oncogenic drivers.[1][2][3]
-
Genetic Context of the BRAF Mutation: The zygosity of the BRAF-V600E mutation can influence the response. Homozygous cell lines (e.g., A375, SK-MEL-28) may be more sensitive to BRAF degradation compared to heterozygous cell lines (e.g., SK-MEL-239).[4]
-
Tumor Type and Lineage-Specific Signaling: The cellular background and the specific signaling networks active in a particular cancer type (e.g., melanoma vs. colorectal cancer) play a crucial role.[1][2] BRAF-targeted therapies that are effective in melanoma often show limited efficacy in other cancers with the same BRAF mutation.[1][2]
-
Differential Downstream Signaling and Feedback Mechanisms: The effects of BRAF degradation on downstream pathways, such as the MAPK pathway, can be cell-line specific.[1][2] For example, the co-degradation of MEK has been observed in some cell lines but not others following treatment with a BRAF degrader.[1][2]
Q2: What is paradoxical activation of the MAPK pathway and how can it be avoided with BRAF degraders?
A2: Paradoxical activation of the MAPK pathway is a phenomenon where traditional BRAF inhibitors, upon binding to one BRAF molecule in a dimer, can allosterically activate the other, leading to increased signaling in BRAF wild-type cells or in cells with certain resistance mechanisms.[5][6] This can be a concern for potential secondary cancer progression.[5]
Proteolysis targeting chimeras (PROTACs) that induce the degradation of BRAF-V600E offer a promising strategy to evade this paradoxical activation.[5][6] By removing the entire protein, degraders can lead to a more potent and sustained suppression of MAPK signaling compared to inhibitors.[5][6] For example, the BRAF degrader CRBN(BRAF)-24 has been shown to potently degrade BRAF-V600E without inducing paradoxical activation in BRAF wild-type cells.[5][6]
Q3: How can I confirm that my BRAF degrader is working through the ubiquitin-proteasome system?
A3: To confirm that the observed degradation of BRAF-V600E is mediated by the ubiquitin-proteasome system (UPS), you can perform the following control experiments:
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding your BRAF degrader. If the degrader works through the UPS, proteasome inhibition should rescue the degradation of BRAF-V600E.
-
E3 Ligase Ligand Competition: Co-treat cells with your degrader and an excess of the E3 ligase ligand used in your PROTAC (e.g., thalidomide for CRBN-based degraders).[7] This should competitively inhibit the binding of the degrader to the E3 ligase and thus prevent BRAF-V600E degradation.[7]
-
Neddylation Inhibition: Use a neddylation inhibitor (e.g., MLN4924) to block the activation of Cullin-RING E3 ligases, which are often hijacked by PROTACs. This should also prevent the degradation of the target protein.[8]
Troubleshooting Guides
Issue 1: Inconsistent or no BRAF-V600E degradation observed across experiments.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Ensure proper storage and handling of the BRAF degrader. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells at a low passage number, as high passage numbers can lead to genetic drift and altered phenotypes. |
| Suboptimal Treatment Conditions | Optimize the concentration and duration of the degrader treatment. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[1][9] |
| Experimental Variability | Maintain consistency in cell seeding density, treatment volumes, and incubation times. Include appropriate positive and negative controls in every experiment. |
Issue 2: Discrepancy between BRAF-V600E degradation and cell viability effects.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | Confirm the specificity of your degrader. Include a negative control compound (e.g., an inactive epimer of your degrader) that binds to the target but does not engage the E3 ligase.[4] |
| Multi-driver Oncogenesis | The cell line may not be solely dependent on BRAF-V600E for survival.[1][2] Investigate the presence of other oncogenic mutations or activated pathways in your cell line through genomic or proteomic analysis.[10] |
| Apoptosis vs. Cytostatic Effects | The degrader may be causing cell cycle arrest rather than cell death. Perform assays to distinguish between apoptosis (e.g., caspase-3 cleavage, PARP cleavage) and cytostatic effects (e.g., cell cycle analysis).[9][11] |
| Incomplete Degradation | Even with significant degradation, the remaining low levels of BRAF-V600E might be sufficient to maintain downstream signaling and cell survival. Assess the phosphorylation status of downstream effectors like MEK and ERK to correlate with the extent of degradation.[1][4] |
Quantitative Data Summary
Table 1: Efficacy of BRAF-V600E Degrader SJF-0628 in Different Cell Lines
| Cell Line | BRAF Status | DC₅₀ (nM) | Dₘₐₓ (%) | EC₅₀ (nM) |
| SK-MEL-28 | Homozygous V600E | 6.8 | > 95 | 37 ± 1.2 |
| A375 | Homozygous V600E | Similar to SK-MEL-28 | > 90 | Not specified |
| SK-MEL-239 | Heterozygous V600E | Minimal degradation | Not applicable | Not specified |
| SK-MEL-239-C4 | V600E (p61 splice variant) | 72 | > 80 | 218 ± 1.06 |
| HCC-364 vr1 | V600E (p61 splice variant) | 147 | > 90 | Not specified |
Data synthesized from a study by Neklesa et al. (2020).[4]
Table 2: Cell Viability Response to BRAF-V600E Degradation (SJF-0628)
| Cell Line | Cancer Type | Response to Degradation |
| DU-4475 | Breast Cancer | Apoptosis |
| Colo-205 | Colorectal Cancer | Apoptosis |
| Other CRC lines | Colorectal Cancer | Partial inhibition of proliferation |
Data from a study by Chapdelaine et al. (2023).[1][2]
Experimental Protocols
Western Blotting for BRAF-V600E Degradation and Pathway Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the BRAF degrader at various concentrations and for different time points.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-BRAF V600E (specific)
-
Anti-BRAF (total)
-
Anti-phospho-MEK
-
Anti-MEK (total)
-
Anti-phospho-ERK
-
Anti-ERK (total)
-
Anti-PARP
-
Anti-cleaved Caspase-3
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (WST-8/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[6]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the BRAF degrader and control compounds.[11]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[1]
-
Reagent Addition: Add WST-8 or MTT reagent to each well and incubate for 1-4 hours.[6][12]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values by fitting the data to a dose-response curve.
Visualizations
Caption: BRAF-V600E signaling pathway and the mechanism of action of a PROTAC degrader.
Caption: A typical experimental workflow for evaluating BRAF-V600E degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Confounding factors in targeted degradation of short-lived proteins | bioRxiv [biorxiv.org]
- 9. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteogenomics Reveals Perturbed Signaling Networks in Malignant Melanoma Cells Resistant to BRAF Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Resistant Melanoma: PROTAC BRAF-V600E Degrader-2 Poised to Overcome Vemurafenib Failure
For Immediate Release
In the ongoing fight against BRAF-V600E mutated melanoma, the emergence of resistance to targeted therapies like vemurafenib remains a critical challenge. A promising new strategy, Proteolysis Targeting Chimeras (PROTACs), aims to not just inhibit, but completely eliminate the problematic BRAF-V600E protein. This guide provides a detailed comparison between the novel PROTAC BRAF-V600E degrader-2 and the established inhibitor vemurafenib, with a focus on their performance in resistant melanoma contexts.
Executive Summary
Vemurafenib, a BRAF kinase inhibitor, has significantly improved outcomes for patients with BRAF-V600E mutated melanoma. However, its efficacy is often short-lived as tumors develop resistance through various mechanisms, primarily the reactivation of the MAPK signaling pathway. This compound, a heterobifunctional molecule, offers a distinct mechanism of action. It recruits an E3 ubiquitin ligase to the BRAF-V600E protein, tagging it for degradation by the cell's natural protein disposal system, the proteasome. This approach not only blocks the protein's function but removes it entirely, a strategy that shows promise in overcoming the resistance mechanisms that plague traditional inhibitors.
While direct comparative data for "this compound" (also known as compound 12) in vemurafenib-resistant melanoma models is emerging, studies on analogous vemurafenib-based PROTACs, such as SJF-0628, demonstrate superior efficacy in overcoming resistance.
Mechanism of Action: Inhibition vs. Degradation
Vemurafenib functions as a competitive inhibitor of the ATP-binding site of the mutated BRAF-V600E kinase, preventing its activation and subsequent downstream signaling through the MAPK pathway. Resistance can arise from mutations that prevent vemurafenib binding or through pathway reactivation that bypasses the need for BRAF-V600E signaling.
This compound, in contrast, induces the degradation of the BRAF-V600E protein. This eliminates the protein scaffold, preventing both its kinase activity and any non-catalytic functions, and makes the development of resistance through target mutation potentially more difficult.
Performance in Resistant Melanoma: A Data-Driven Comparison
Direct experimental data comparing this compound with vemurafenib in resistant melanoma cell lines is limited in publicly available literature. However, studies on the highly similar vemurafenib-based PROTAC, SJF-0628, provide compelling evidence of the potential of the degradation strategy.
| Compound | Cell Line | Resistance Mechanism | Metric | Value | Reference |
| Vemurafenib | SK-MEL-239-C4 | Acquired Resistance | EC50 (Cell Growth) | >10,000 nM | |
| SJF-0628 (Vemurafenib-based PROTAC) | SK-MEL-239-C4 | Acquired Resistance | EC50 (Cell Growth) | 218 nM | |
| Vemurafenib | A375 (Parental) | Sensitive | IC50 (Viability) | ~1 µM | [1] |
| Vemurafenib | A375/Vem (Resistant) | Acquired Resistance | IC50 (Viability) | ~4 µM | [1] |
Table 1: Comparative Efficacy in Vemurafenib-Sensitive and -Resistant Melanoma Cell Lines. Note: SJF-0628 is a different but structurally related vemurafenib-based PROTAC.
The data clearly indicates that while vemurafenib loses its potency in resistant cell lines, the PROTAC SJF-0628 remains highly effective at inhibiting cell growth. This suggests that the degradation of BRAF-V600E can overcome acquired resistance mechanisms that render simple inhibition ineffective.
Experimental Protocols
Below are detailed methodologies for key experiments typically used to compare the efficacy of these compounds.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate melanoma cells (e.g., A375 parental and vemurafenib-resistant A375/Vem) in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vemurafenib (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using a non-linear regression curve fit.[2]
Western Blot for BRAF-V600E Degradation
This technique is used to detect the amount of a specific protein in a sample, in this case, to confirm the degradation of BRAF-V600E.
-
Cell Lysis:
-
Plate cells and treat with the desired concentrations of PROTAC or vemurafenib for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for BRAF-V600E overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[3]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis, or programmed cell death, induced by the compounds.
-
Cell Treatment: Treat melanoma cells with PROTAC or vemurafenib for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
Signaling Pathway Perturbation
The primary signaling pathway implicated in BRAF-V600E melanoma is the MAPK/ERK pathway. Vemurafenib resistance often involves the reactivation of this pathway. By degrading BRAF-V600E, PROTACs are hypothesized to provide a more sustained and complete shutdown of this pathway, even in the face of resistance mechanisms that can circumvent simple kinase inhibition.
Conclusion and Future Directions
The strategy of targeted protein degradation using PROTACs represents a paradigm shift in cancer therapy. For BRAF-V600E melanoma, PROTACs like this compound and its analogs hold the potential to overcome the significant clinical hurdle of vemurafenib resistance. The available data on similar compounds is highly encouraging, demonstrating potent activity in resistant models. Further head-to-head studies are warranted to fully elucidate the clinical potential of this compound. For researchers and drug developers, the focus should be on comprehensive preclinical evaluation in various models of acquired and intrinsic resistance to build a strong case for clinical translation. This innovative approach may offer a durable therapeutic option for patients who have exhausted current treatment avenues.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Modelling vemurafenib resistance in melanoma reveals a strategy to forestall drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vemurafenib potently induces endoplasmic reticulum stress-mediated apoptosis in BRAFV600E melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to VHL and CRBN-Based BRAF-V600E Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate pathogenic proteins. For cancers driven by the BRAF-V600E mutation, PROTACs offer a promising alternative to traditional kinase inhibitors by inducing the degradation of the oncoprotein. This guide provides a detailed comparison of two major classes of BRAF-V600E degraders: those that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase and those that engage the Cereblon (CRBN) E3 ubiquitin ligase.
Quantitative Performance of BRAF-V600E Degraders
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of well-characterized VHL and CRBN-based BRAF-V600E degraders in various cancer cell lines.
Table 1: VHL-Based BRAF-V600E Degrader Performance
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SJF-0628 | SK-MEL-28 (homozygous BRAF-V600E) | 6.8 | >95 | [1] |
| A375 (homozygous BRAF-V600E) | Not explicitly stated, but similar to SK-MEL-28 | Not explicitly stated | [2] | |
| SK-MEL-239 (heterozygous BRAF-V600E) | Minimal degradation observed | Minimal degradation observed | [2] |
Table 2: CRBN-Based BRAF-V600E Degrader Performance
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CFT1946 | A375 (homozygous BRAF-V600E) | 14 | >74 | [3][4] |
| CRBN(BRAF)-24 | A375 (homozygous BRAF-V600E) | 6.8 | ~80 | [5] |
General Characteristics of VHL and CRBN E3 Ligases in PROTAC Design
The choice of E3 ligase can significantly influence the properties of a PROTAC.[] The following table outlines some of the key differences between VHL and CRBN.
Table 3: Comparison of VHL and CRBN E3 Ligases
| Feature | VHL | CRBN |
| Ligand Properties | Larger, often leading to higher molecular weight PROTACs | Smaller, more drug-like ligands (e.g., derivatives of thalidomide) |
| Tissue Distribution | Broadly expressed, but can be downregulated in hypoxic tumors | Highly expressed in hematopoietic cells |
| Subcellular Localization | Predominantly cytoplasmic | Shuttles between the nucleus and cytoplasm |
| Complex Kinetics | Forms relatively long-lived ternary complexes | Exhibits faster catalytic turnover |
| Selectivity | More buried binding pocket may offer better selectivity | Broader substrate promiscuity, potential for off-target effects on zinc-finger transcription factors |
Signaling Pathway and Mechanism of Action
The BRAF-V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. BRAF-V600E degraders, regardless of the E3 ligase they recruit, aim to eliminate the mutant protein and thereby shut down this oncogenic signaling.
Both VHL and CRBN-based degraders operate by forming a ternary complex between the BRAF-V600E protein and the respective E3 ligase. This proximity induces the ubiquitination of BRAF-V600E, marking it for degradation by the proteasome.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize BRAF-V600E degraders. Specific details may vary between laboratories and publications.
Cell Culture
-
Cell Lines: A375 and SK-MEL-28 (human melanoma, homozygous BRAF-V600E), SK-MEL-239 (human melanoma, heterozygous BRAF-V600E) are commonly used.
-
Media: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This assay is used to quantify the amount of BRAF-V600E protein remaining after treatment with a degrader.
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for BRAF. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used for normalization. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
Cell Viability Assay
This assay measures the effect of the degrader on cell proliferation and survival.
-
Cell Seeding: Seed cells in 96-well plates.
-
Treatment: Treat cells with a serial dilution of the degrader for a specified period (e.g., 72 hours).
-
Assay: Add a viability reagent such as CellTiter-Glo® (Promega) or WST-8.
-
Measurement: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) from the dose-response curve.
Conclusion
Both VHL and CRBN-based degraders have demonstrated potent and selective degradation of BRAF-V600E, leading to the inhibition of downstream signaling and cancer cell growth. The choice between these two E3 ligases for the development of a clinical candidate will depend on a multitude of factors, including the desired pharmacokinetic and pharmacodynamic properties, the specific tumor type and its microenvironment, and the potential for on- and off-target toxicities. The data presented in this guide, compiled from various preclinical studies, provides a foundation for researchers to make informed decisions in the design and evaluation of novel BRAF-V600E degraders. It is important to note that direct head-to-head comparisons of VHL and CRBN-based degraders in the same experimental systems are limited, and thus, the data presented should be interpreted with consideration of potential inter-study variability.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mutant-selective Degradation by BRAF-targeting PROTACs | bioRxiv [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BRAF PROTACs: Degrading a Key Oncogenic Driver
A new class of drugs, Proteolysis Targeting Chimeras (PROTACs), is revolutionizing the landscape of cancer therapy by targeting proteins for degradation. For cancers driven by mutations in the BRAF gene, particularly the V600E mutation, BRAF PROTACs offer a promising alternative to traditional inhibitors, demonstrating enhanced potency and the potential to overcome resistance mechanisms. This guide provides a detailed comparison of different BRAF PROTACs, with a focus on SJF-0628, supported by experimental data and methodologies.
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] They consist of a ligand that binds to the target protein (in this case, BRAF), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] This mechanism of action is distinct from traditional small-molecule inhibitors that merely block the protein's function and often require sustained high-concentration exposure.[4]
The Rise of BRAF PROTACs
BRAF inhibitors like vemurafenib and dabrafenib have shown significant clinical efficacy, but their effectiveness can be limited by acquired resistance.[1] PROTACs represent a promising strategy to overcome this by eliminating the entire BRAF protein, including both its catalytic and non-catalytic scaffolding functions.[5][6] Several research groups have developed BRAF PROTACs utilizing different BRAF inhibitors as warheads and recruiting various E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][7]
Comparative Analysis of Leading BRAF PROTACs
This section provides a head-to-head comparison of prominent BRAF PROTACs, summarizing their performance based on available preclinical data.
Quantitative Performance Data
The following table summarizes the degradation potency (DC50), maximal degradation (Dmax), and cell growth inhibition (EC50/IC50) of various BRAF PROTACs in different cancer cell lines.
| PROTAC | Warhead | E3 Ligase Ligand | Cell Line | BRAF Mutant | DC50 (nM) | Dmax (%) | EC50/IC50 (nM) | Citation(s) |
| SJF-0628 | Vemurafenib | VHL | SK-MEL-28 | V600E | 10 | >90 | 37 | [5][8][9] |
| A375 | V600E | 6.8 - 28 | >90 | - | [8][9] | |||
| CAL-12-T | G466V (Class 3) | 23 | >90 | - | [5][7] | |||
| H1666 | G466V (Class 3) | 29 | >80 | - | [5][7] | |||
| SK-MEL-246 | G469A (Class 2) | 15 | >95 | - | [2][10] | |||
| SK-MEL-239 C4 | p61-V600E | 72 | >80 | 218 | [2][10] | |||
| DU-4475 | V600E | - | - | 163 | [10][11] | |||
| Colo-205 | V600E | - | - | 37.6 | [10][11] | |||
| P4B | BI 882370 | Pomalidomide (CRBN) | A375 | V600E | 15 | 82 | - | [1] |
| P5B | BI 882370 | Pomalidomide (CRBN) | A375 | V600E | ~15 | ~70 | - | [1] |
| CRBN(BRAF)-24 | PLX8394 | Pomalidomide (CRBN) | A375 | V600E | <10 | >90 | <10 | [12] |
| SK-MEL-28 | V600E | <10 | >90 | <10 | [12] | |||
| COLO205 | V600E | <10 | >90 | <10 | [12] | |||
| CFT1946 | Undisclosed | CRBN | A375 | V600E | 14 | - | - | [13] |
Key Observations:
-
SJF-0628 demonstrates potent degradation of not only the common BRAF V600E mutant but also Class 2 and Class 3 mutants, which are often resistant to inhibitors.[5][7] This highlights a key advantage of the degradation approach. It is also effective in various cancer cell types, including melanoma, colorectal cancer, and lung cancer.[5][10]
-
P4B and P5B , which are based on the BRAF inhibitor BI 882370 and recruit the E3 ligase Cereblon, also show effective degradation of BRAF V600E.[1]
-
CRBN(BRAF)-24 , a PLX8394-based PROTAC, exhibits very potent degradation and antiproliferative activity at low nanomolar concentrations.[12]
-
CFT1946 is another CRBN-based degrader of BRAF V600E with reported potent degradation in A375 cells.[13]
A notable feature of many of these PROTACs, including SJF-0628, is their selectivity for mutant BRAF over wild-type (WT) BRAF.[5][7] This is attributed to the different conformations of mutant and WT BRAF, which affects the stability of the ternary complex (BRAF:PROTAC:E3 ligase) formed in cells.[5][7][14] This selectivity is a significant advantage as it could lead to a wider therapeutic window and fewer side effects compared to inhibitors that also target WT BRAF.[5][7]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for BRAF PROTACs is the hijacking of the ubiquitin-proteasome system to induce targeted degradation of BRAF. This effectively shuts down the MAPK/ERK signaling pathway, which is constitutively activated by oncogenic BRAF mutations and drives cell proliferation and survival.[1][15]
References
- 1. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Encoding BRAF inhibitor functions in protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SJF 0628 | Active Degraders: R&D Systems [rndsystems.com]
- 9. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. journal.hep.com.cn [journal.hep.com.cn]
Comparative Selectivity Profiling of PROTAC BRAF-V600E Degraders Against Wild-Type BRAF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of proteolysis-targeting chimeras (PROTACs) designed to selectively degrade the oncogenic BRAF-V600E mutant protein versus the wild-type (WT) BRAF. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of these targeted protein degraders against conventional BRAF inhibitors.
Introduction to BRAF-V600E and Targeted Degradation
The BRAF-V600E mutation is a key driver in a significant percentage of melanomas and other cancers. While small molecule inhibitors targeting BRAF-V600E have shown clinical efficacy, the development of resistance is a common challenge. PROTACs offer an alternative therapeutic modality by inducing the ubiquitination and subsequent proteasomal degradation of the target protein. A critical aspect of their therapeutic potential lies in their selectivity for the mutant protein over its wild-type counterpart, which can minimize on-target toxicities in healthy tissues. This guide focuses on the selectivity profiles of several prominent BRAF-V600E PROTAC degraders. While direct quantitative data for a compound specifically named "PROTAC BRAF-V600E degrader-2" is limited in publicly accessible literature, we will present data for well-characterized degraders and compare them with established BRAF inhibitors.
Quantitative Data Presentation
The following tables summarize the degradation and anti-proliferative activities of selected BRAF-V600E PROTACs and inhibitors.
Table 1: Degradation Potency and Selectivity of BRAF-V600E PROTACs
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Selectivity Notes |
| SJF-0628 | BRAF-V600E | SK-MEL-28 | 6.8[1] | >95[1] | Spares wild-type BRAF, ARAF, and CRAF.[2] |
| BRAF-V600E | SK-MEL-239 C4 | 72[3] | >80[4] | ||
| BRAF G469A | SK-MEL-246 | 15[2][3] | >95[2] | ||
| BRAF G466V | H1666 | 29[3][4] | >80[4] | ||
| BRAF G466V | CAL-12-T | 23[3] | N/A | ||
| P4B | BRAF-V600E | A375 | 15[5] | 82[5] | Selectively degrades BRAF-V600E over wild-type BRAF.[1] |
| CRBN(BRAF)-24 | BRAF-V600E | A375 | 6.8[6] | ~80[6] | Does not induce degradation of wild-type BRAF.[6] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity of BRAF-V600E Degraders and Inhibitors
| Compound | Cell Line | Genotype | IC50/EC50 (nM) |
| SJF-0628 | SK-MEL-28 | BRAF-V600E | 37 (EC50)[3] |
| SK-MEL-239-C4 | BRAF-V600E | 218 (EC50)[3] | |
| DU-4475 | BRAF-V600E | 163 (IC50)[3] | |
| Colo-205 | BRAF-V600E | 37.6 (IC50)[3] | |
| CRBN(BRAF)-24 | A375 | BRAF-V600E | <10 (IC50)[6] |
| SK-MEL-28 | BRAF-V600E | <10 (IC50)[6] | |
| COLO205 | BRAF-V600E | <10 (IC50)[6] | |
| Dabrafenib | BRAF-V600E lines | BRAF-V600E | gIC50 < 200[7] |
| RAS/RAF WT lines | Wild-Type | gIC50 > 10,000[7] | |
| C32 | BRAF-V600E | 16.38 - 21.05 µM (IC50)[8] | |
| HEMa | Wild-Type | 24.26 µM (IC50)[8] | |
| Vemurafenib | BRAF-V600E lines | BRAF-V600E | Significantly more sensitive than WT[9][10] |
| RKO | BRAF-V600E | 4,570 (IC50)[11] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. gIC50: Growth inhibitory concentration 50.
Mandatory Visualization
References
- 1. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Biomarkers of Response for PROTAC BRAF-V600E Degrader Therapy
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in targeted oncology, moving from inhibition to induced degradation of oncoproteins. For BRAF-V600E-mutant cancers, PROTACs that target the BRAF-V600E protein for degradation offer a promising alternative to traditional BRAF inhibitors, which are often limited by acquired resistance. This guide provides a comparative analysis of potential biomarkers to predict and monitor the response to PROTAC BRAF-V600E degrader-2 therapy, supported by experimental data and detailed methodologies.
Quantitative Biomarker Performance
The following tables summarize key quantitative data comparing the performance of potential biomarkers in response to PROTAC BRAF-V600E degraders versus conventional BRAF inhibitors.
| Biomarker Category | Biomarker | PROTAC BRAF-V600E Degrader | BRAF Inhibitor (e.g., Vemurafenib) | Cell Line Context | Reference |
| Pathway Activity | MAPK Pathway Activity Score (MPAS) | Significantly lower activity (mean = -2.43) | Lower activity (mean = -1.73) | A375 Melanoma | [1] |
| Gene Expression | MITF/AXL Ratio | High ratio | Lower ratio | A375 Melanoma | [1] |
| Resistance Mutation | RAS Mutation Status (e.g., NRAS Q61K) | Can confer resistance | Can confer resistance | A375 Melanoma | [2] |
| Protein Degradation | BRAF-V600E Protein Levels | >80% degradation | No degradation (inhibition of activity) | DU-4475, Colo-205 | [3] |
| Downstream Signaling | Phospho-ERK (pERK) Levels | Sustained suppression | Initial suppression, potential for rebound | A375 Melanoma | [1] |
Signaling Pathways and Mechanisms of Action
The efficacy of PROTAC BRAF-V600E degraders is intrinsically linked to the complete removal of the oncoprotein, which offers a more profound and sustained blockade of the MAPK pathway compared to small molecule inhibitors.
Caption: PROTAC vs. Inhibitor Mechanism of Action.
Resistance to BRAF inhibitors often arises from the reactivation of the MAPK pathway through various mechanisms, including the activation of RAS.[2] PROTACs, by eliminating the BRAF-V600E protein, can potentially overcome some of these resistance mechanisms.
Caption: Resistance Pathways to BRAF-V600E PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MAPK Pathway Activity Score (MPAS) Calculation from RNA-seq Data
Objective: To quantify the activity of the MAPK signaling pathway based on the transcriptional output of its target genes.
Protocol:
-
RNA Extraction and Sequencing:
-
Lyse cells treated with PROTAC, inhibitor, or vehicle control using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard protocol (e.g., chloroform extraction and isopropanol precipitation).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Prepare RNA sequencing libraries from high-quality RNA samples.
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[4]
-
-
Data Processing and Analysis:
-
Align sequenced reads to the human reference genome (e.g., hg38) using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels to obtain read counts or transcripts per million (TPM).
-
Normalize the expression data across samples.
-
Calculate the MPAS by aggregating the expression values of a predefined set of MAPK pathway target genes.[5][6] Various tools and packages, such as GSVA in R, can be used for this purpose.[7]
-
MITF/AXL Ratio Determination by Quantitative PCR (qPCR)
Objective: To measure the relative expression levels of MITF and AXL transcripts as a biomarker of drug resistance.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells as described in the RNA-seq protocol.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.[8]
-
-
qPCR:
-
Design and validate qPCR primers for MITF, AXL, and a panel of stable housekeeping genes (e.g., GAPDH, ACTB).
-
Prepare qPCR reactions containing cDNA, primers, and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform qPCR on a real-time PCR instrument.
-
Calculate the relative expression of MITF and AXL using the ΔΔCt method, normalizing to the geometric mean of the housekeeping genes.[9]
-
Determine the MITF/AXL ratio for each sample.
-
RAS Mutation Status Analysis
Objective: To identify activating mutations in RAS genes (KRAS, NRAS, HRAS) that may confer resistance.
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from cell lines or tumor biopsies using a commercial DNA extraction kit.
-
-
Sequencing:
-
Amplify the exons of RAS genes containing known mutational hotspots using PCR.
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the PCR products to identify mutations.
-
BRAF-V600E Degradation Assessment by Western Blot
Objective: To quantify the extent of PROTAC-induced degradation of BRAF-V600E and its effect on downstream pERK levels.
Protocol:
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BRAF-V600E, total BRAF, pERK, total ERK, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[10]
-
Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
Global Proteomics for Biomarker Discovery
Objective: To perform an unbiased discovery of proteins and pathways modulated by PROTAC treatment.
Protocol:
-
Sample Preparation:
-
Lyse cells and extract proteins as described for Western blotting.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[11]
-
Label the peptides with isobaric tags (e.g., TMT) for quantitative multiplexing.
-
-
Mass Spectrometry:
-
Fractionate the labeled peptides using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).[12]
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using a proteomics data analysis pipeline (e.g., MaxQuant).
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Conduct pathway enrichment analysis to identify modulated signaling pathways.
-
Experimental Workflow for Biomarker Validation
The following diagram illustrates a typical workflow for validating a candidate biomarker for PROTAC therapy.
Caption: A typical workflow for biomarker validation.
References
- 1. BRAFV600E‐PROTAC versus inhibitors in melanoma cells: Deep transcriptomic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. A transcriptional MAPK Pathway Activity Score (MPAS) is a clinically relevant biomarker in multiple cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GitHub - zgyaru/testSctpa: A portable toolkit for pathway activity score calculation [github.com]
- 8. Validation of reference genes for the normalization of RT-qPCR expression studies in human tongue carcinoma cell lines and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to BRAF Inhibitors and Degraders
The advent of BRAF inhibitors has revolutionized the treatment of BRAF-mutant cancers, particularly melanoma. However, the emergence of drug resistance remains a significant clinical challenge, spurring the development of alternative therapeutic strategies. This guide provides a comprehensive comparison of traditional BRAF inhibitors and the next-generation of BRAF-targeting agents—protein degraders—with a focus on the critical issue of cross-resistance, supported by experimental data.
Dueling Mechanisms: Inhibition vs. Degradation
BRAF inhibitors, such as vemurafenib, dabrafenib, and encorafenib, are small molecules designed to block the kinase activity of the BRAF protein, thereby inhibiting the downstream MAPK signaling pathway that drives tumor growth. In contrast, BRAF degraders, often developed as Proteolysis Targeting Chimeras (PROTACs), function by inducing the selective degradation of the BRAF protein through the cell's own ubiquitin-proteasome system. This fundamental difference in their mechanism of action has profound implications for their efficacy, particularly in the context of resistance.
Caption: Mechanisms of BRAF inhibitors versus BRAF degraders.
Overcoming Resistance: A Head-to-Head Comparison
Experimental data consistently demonstrates that BRAF degraders can overcome acquired resistance to BRAF inhibitors. This is particularly evident in cell lines with resistance mechanisms that still rely on the BRAF protein, such as BRAF amplification or certain splice variants.
| Compound Class | Compound | Cell Line | BRAF Status | Resistance Mechanism | IC50 / EC50 / DC50 | Reference |
| BRAF Inhibitor | Vemurafenib | SK-MEL-239 C4 | BRAF-p61V600E | Acquired Resistance | Minimal Effect | [1] |
| BRAF Degrader | SJF-0628 | SK-MEL-239 C4 | BRAF-p61V600E | Acquired Resistance | EC50: 218 nM | [1] |
| BRAF Inhibitor | Vemurafenib | SK-MEL-246 | G469A | Intrinsic Resistance | >1µM | [1] |
| BRAF Degrader | SJF-0628 | SK-MEL-246 | G469A | Intrinsic Resistance | EC50: 45 nM | [1] |
| BRAF Inhibitor | Dabrafenib | DU-4475 | V600E | Sensitive | IC50: 2.4 nM | [2] |
| BRAF Degrader | SJF-0628 | DU-4475 | V600E | Sensitive | IC50: 163 nM | [2] |
| BRAF Inhibitor | Encorafenib | A375-BRAFV600E/NRASQ61K | V600E/NRASQ61K | Acquired Resistance (NRAS mutation) | Less Effective | [3] |
| BRAF Degrader | CFT1946 | A375-BRAFV600E/NRASQ61K | V600E/NRASQ61K | Acquired Resistance (NRAS mutation) | More Effective | [3] |
Signaling Pathways and Resistance Mechanisms
Resistance to BRAF inhibitors often involves the reactivation of the MAPK pathway or the activation of alternative survival pathways, such as the PI3K/AKT pathway.[4][5] BRAF degraders can circumvent some of these mechanisms by eliminating the BRAF protein entirely, thus preventing both its kinase and non-catalytic scaffolding functions.
Caption: Signaling pathways in BRAF inhibitor resistance.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are outlines of key experimental protocols used to assess cross-resistance.
Cell Viability Assay
This assay measures the effect of compounds on cell proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRAF inhibitor or degrader for 72-120 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and fit to a dose-response curve to determine the IC50 or EC50 value.[2]
Western Blotting for Protein Degradation and Pathway Modulation
This technique is used to measure the levels of specific proteins.
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., BRAF, p-MEK, p-ERK, total MEK, total ERK, and a loading control like GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the relative protein levels.[2]
Caption: Experimental workflow for comparing inhibitors and degraders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway | PLOS One [journals.plos.org]
- 5. BRAF inhibitors: resistance and the promise of combination treatments for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PROTAC BRAF-V600E Degrader-2: A Guide to Safe and Compliant Practices
For researchers and drug development professionals, the proper disposal of novel chemical entities like PROTAC BRAF-V600E degrader-2 is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions are contingent on the Safety Data Sheet (SDS) provided by the manufacturer, this guide offers a framework for essential safety and logistical planning based on general best practices for potent research compounds.
Prioritizing Safety: The Central Role of the Safety Data Sheet (SDS)
Before handling or disposing of this compound, obtaining and thoroughly reviewing its specific Safety Data Sheet (SDS) is mandatory. This document, available upon request from suppliers such as MedChemExpress, contains detailed information regarding the compound's physical and chemical properties, potential hazards, first-aid measures, and, most importantly, definitive disposal recommendations.
While an SDS for a different PROTAC compound, PROTAC BET degrader-2, from the same supplier suggests it may not be classified as a hazardous substance, this cannot be assumed for all PROTACs. The unique structural components of each PROTAC, including the warhead, linker, and E3 ligase ligand, can confer distinct toxicological and ecotoxicological profiles.
General Disposal Procedures for Research-Grade Compounds
In the absence of a specific SDS, or as a supplementary measure, the following step-by-step procedures should be implemented for the disposal of this compound. These guidelines are designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE): Always handle the compound within a certified chemical fume hood. Standard PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), is essential to prevent skin and eye contact.
2. Waste Segregation and Collection: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it. This includes:
-
Solid Waste: Unused or expired compound, contaminated lab supplies (e.g., pipette tips, microfuge tubes, weighing paper), and any absorbent material used for spill cleanup.
-
Liquid Waste: Solutions containing the degrader, including stock solutions, experimental media, and the initial rinsates from cleaning contaminated glassware. Subsequent rinses, if the initial rinse was thorough, may be considered for regular disposal depending on institutional policies.
3. Container Management: The waste container must be:
-
Compatible: Made of a material that will not react with the compound or its solvent.
-
Securely Sealed: Kept closed except when adding waste to prevent evaporation and accidental spills.
-
Properly Labeled: Clearly marked with "Hazardous Waste" and the full chemical name: "this compound."
4. Disposal Pathway: All collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash. The EHS office will arrange for collection and disposal by a licensed hazardous waste management company.
5. Spill and Decontamination Procedures: In the event of a spill, cordon off the area and use an appropriate absorbent material for containment. All cleanup materials must be collected as hazardous waste. Decontaminate affected surfaces with a suitable solvent (e.g., 70% ethanol), and collect the decontamination materials as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Quantitative Data Summary
As this compound is a research compound, publicly available quantitative data regarding its environmental fate and toxicity for disposal purposes are limited. The primary quantitative information to consider will be found in the manufacturer's SDS, which will specify concentration thresholds for hazardous classification and reportable quantities if applicable.
| Data Point | Information Source | Relevance to Disposal |
| Hazard Classification | Manufacturer's SDS | Determines if the waste is legally defined as hazardous. |
| LD50/LC50 | Manufacturer's SDS | Indicates acute toxicity and informs handling precautions. |
| Ecotoxicity Data | Manufacturer's SDS | Assesses environmental risk from improper disposal. |
By adhering to these procedures and prioritizing the guidance provided in the official Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
